molecular formula C8H5N3O B8485196 Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Cat. No.: B8485196
M. Wt: 159.14 g/mol
InChI Key: YZYQOEMPUOXDRT-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-7-carboxaldehyde is a chemical building block of high interest in medicinal chemistry and materials science research. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in drug discovery, known for its ability to inhibit key biological targets . Researchers utilize this aldehyde derivative as a versatile synthetic intermediate for the construction of more complex molecules, leveraging the reactive formyl group for further chemical modifications such as condensation or cyclization reactions. Compounds based on the pyrido[2,3-b]pyrazine core have demonstrated a wide range of biological activities in scientific studies, including serving as kinase inhibitors relevant to cancer research, such as selective inhibition of PI3K isozymes and Fibroblast Growth Factor Receptors (FGFR) . They have also been investigated for their potential in the electrochemical sensing of DNA and have shown remarkable non-linear optical (NLO) properties for technological applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

pyrido[2,3-b]pyrazine-7-carbaldehyde

InChI

InChI=1S/C8H5N3O/c12-5-6-3-7-8(11-4-6)10-2-1-9-7/h1-5H

InChI Key

YZYQOEMPUOXDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Pyrido[2,3-b]pyrazine-7-carboxaldehyde: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazine-7-carboxaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, and potential synthetic routes, offering valuable insights for researchers engaged in the design and development of novel chemical entities.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has garnered considerable attention due to its diverse biological activities.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents, antivirals, and kinase inhibitors. The introduction of a carboxaldehyde group at the 7-position of this ring system yields this compound, a molecule poised for further chemical modifications and exploration of its structure-activity relationships.

Molecular Structure and Chemical Identity

This compound is characterized by the fusion of a pyridine and a pyrazine ring, with a formyl group attached to the pyridine ring at position 7.

Systematic Name: Pyrido[2,3-b]pyrazine-7-carbaldehyde

Molecular Formula: C₈H₅N₃O

Molecular Weight: 159.15 g/mol

Canonical SMILES: O=CC1=CC2=NC=CN=C2N=C1

InChI Key: YEGOMKCYWLUVKT-UHFFFAOYSA-N

Below is a diagram illustrating the numbering of the pyrido[2,3-b]pyrazine ring system and the structure of the title compound.

Caption: Chemical structure and ring numbering of this compound.

Physicochemical and Spectroscopic Properties (Predicted and Inferred)

Physical Properties
PropertyPredicted Value/ObservationRationale
Appearance Yellow to brown solidThe extended conjugation and the presence of a chromophoric aldehyde group are expected to impart color.
Melting Point > 200 °CThe parent heterocycle has a melting point of 141-143 °C. The introduction of a polar aldehyde group is expected to increase intermolecular forces and thus the melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The polarity of the aldehyde group may slightly increase water solubility compared to the parent, but overall, it is expected to be more soluble in organic solvents.
pKa The pyridine nitrogen (N-5) is expected to be the most basic site, with a pKa value likely lower than that of pyridine due to the electron-withdrawing effect of the fused pyrazine ring and the aldehyde group.The pyrazine nitrogens are significantly less basic.
Spectroscopic Data (Predicted)

The predicted spectroscopic data is crucial for the identification and characterization of this compound. These predictions are based on the analysis of the spectra of the parent pyrido[2,3-b]pyrazine and the expected influence of the 7-carboxaldehyde group.[2][3]

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the aldehydic proton. The chemical shifts are estimated in ppm relative to TMS in a non-protic solvent like DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.8 - 9.0d~2.0Downfield shift due to proximity to two nitrogen atoms.
H-38.6 - 8.8d~2.0Similar electronic environment to H-2.
H-68.0 - 8.2d~8.0-9.0Ortho-coupling to H-8.
H-89.2 - 9.4d~8.0-9.0Significant downfield shift due to the anisotropic effect of the ortho-aldehyde group.
-CHO10.0 - 10.5s-Characteristic chemical shift for an aromatic aldehyde proton.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 148Typical for a carbon atom between two nitrogen atoms in a pyrazine ring.
C-3143 - 146Similar to C-2.
C-4a135 - 138Bridgehead carbon.
C-6125 - 128Aromatic carbon on the pyridine ring.
C-7138 - 142Carbon bearing the aldehyde group, shifted downfield.
C-8152 - 155Aromatic carbon adjacent to a nitrogen atom and deshielded by the aldehyde.
C-8a150 - 153Bridgehead carbon.
-CHO190 - 195Characteristic chemical shift for an aldehyde carbonyl carbon.
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (aldehyde)1690 - 1710Strong
C-H (aldehyde)2720 - 2820Medium, two bands
C=N and C=C (aromatic)1500 - 1650Medium to Strong
C-H (aromatic)3000 - 3100Medium

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 159. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 u) and subsequent ring fragmentation.

Proposed Synthetic Strategies

While a specific, published synthesis for this compound has not been identified, several plausible synthetic routes can be proposed based on established methodologies for the functionalization of related heterocyclic systems.

Strategy 1: Formylation of the Pyrido[2,3-b]pyrazine Core

This approach involves the direct introduction of a formyl group onto the pre-formed pyrido[2,3-b]pyrazine ring.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reactivity of the pyrido[2,3-b]pyrazine ring towards this reaction would need to be determined experimentally, with regioselectivity being a key consideration.

Vilsmeier_Haack PyridoPyrazine Pyrido[2,3-b]pyrazine Reagents POCl₃, DMF (Vilsmeier Reagent) PyridoPyrazine->Reagents Electrophilic Substitution Intermediate Iminium Salt Intermediate Reagents->Intermediate Hydrolysis H₂O Workup Intermediate->Hydrolysis Product This compound (and other isomers) Hydrolysis->Product

Caption: Proposed Vilsmeier-Haack formylation of Pyrido[2,3-b]pyrazine.

Experimental Protocol (Hypothetical):

  • To a solution of phosphorus oxychloride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 eq.) at 0 °C, add a solution of pyrido[2,3-b]pyrazine (1.0 eq.) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired isomer.

Causality: The Vilsmeier reagent is a mild electrophile. The regioselectivity of the formylation will be governed by the electronic distribution in the pyrido[2,3-b]pyrazine ring. The pyridine ring is generally more electron-rich than the pyrazine ring, suggesting that substitution is more likely to occur on the pyridine moiety. The precise position (C-6, C-7, or C-8) would depend on the relative activation/deactivation by the nitrogen atoms.

Directed ortho-lithiation followed by quenching with a formylating agent is another powerful strategy for the regioselective functionalization of heterocycles.

Lithiation_Formylation PyridoPyrazine Pyrido[2,3-b]pyrazine Base Strong Base (e.g., LDA, n-BuLi) -78 °C PyridoPyrazine->Base Lithiation Regioselective Lithiation Base->Lithiation Quench DMF or Ethyl Formate Lithiation->Quench Product This compound Quench->Product

Caption: Proposed lithiation and formylation of Pyrido[2,3-b]pyrazine.

Experimental Protocol (Hypothetical):

  • Dissolve pyrido[2,3-b]pyrazine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add a solution of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (1.1 eq.), dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation.

  • Add anhydrous DMF or ethyl formate (1.5 eq.) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Causality: The regioselectivity of lithiation is directed by the most acidic proton. The acidity of the protons on the pyridine ring is enhanced by the adjacent nitrogen atom. Computational studies or experimental evidence on related systems would be necessary to predict the exact site of deprotonation.

Strategy 2: Synthesis from a Pre-functionalized Precursor

This approach involves constructing the pyrido[2,3-b]pyrazine ring from a starting material that already contains the desired aldehyde functionality or a precursor.

A common method for the synthesis of the pyrido[2,3-b]pyrazine core is the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. To obtain the 7-carboxaldehyde, one would need to start with a suitably substituted diaminopyridine.

Condensation_Synthesis Diaminopyridine 2,3-Diamino-5-formylpyridine Condensation Condensation (Acidic or Neutral Conditions) Diaminopyridine->Condensation Dicarbonyl Glyoxal Dicarbonyl->Condensation Product This compound Condensation->Product

Caption: Proposed synthesis via condensation of a functionalized diaminopyridine.

Experimental Protocol (Hypothetical):

  • Dissolve 2,3-diamino-5-formylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add an aqueous solution of glyoxal (1.1 eq.).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to allow for precipitation of the product.

  • Filter the solid, wash with a small amount of cold solvent, and dry.

  • Recrystallize the product from a suitable solvent if necessary.

Causality: The reaction proceeds through the formation of a dihydropyrido[2,3-b]pyrazine intermediate, which then oxidizes to the aromatic product. The starting 2,3-diamino-5-formylpyridine is a key intermediate that may require a multi-step synthesis.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde group and the heterocyclic core.

  • Aldehyde Group: The formyl group can undergo a wide range of reactions, including:

    • Oxidation to the corresponding carboxylic acid (Pyrido[2,3-b]pyrazine-7-carboxylic acid).

    • Reduction to the corresponding alcohol (7-(hydroxymethyl)pyrido[2,3-b]pyrazine).

    • Reductive amination to introduce various amine functionalities.

    • Wittig reaction and related olefination reactions to form vinyl-substituted derivatives.

    • Condensation reactions with active methylene compounds.

  • Heterocyclic Core: The nitrogen atoms of the pyrido[2,3-b]pyrazine ring can be involved in coordination with metal ions and can be quaternized. The ring system may also be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nature of the fused rings and the aldehyde group.

Potential Applications:

The versatile reactivity of the aldehyde group makes this compound a valuable intermediate for the synthesis of a library of derivatives for biological screening. Given the known activities of the parent scaffold, these derivatives could be explored as:

  • Anticancer agents: By modifying the aldehyde to introduce pharmacophores known to interact with cancer targets.

  • Kinase inhibitors: The aldehyde can serve as a handle to append side chains that can bind to the active site of kinases.

  • Antiviral compounds: As building blocks for more complex molecules with potential antiviral activity.

  • Materials science: The conjugated system and the reactive aldehyde group make it a potential building block for organic electronic materials, such as dyes and sensors.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While direct experimental data is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from related compounds. The proposed synthetic strategies offer viable pathways for obtaining this molecule, which can then be utilized as a versatile intermediate in the development of novel compounds with potential applications in medicine and materials science. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this intriguing heterocyclic aldehyde.

References

  • PubChem. Pyrido(2,3-b)pyrazine. National Center for Biotechnology Information. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Supporting information for - A microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Pyrido[2,3-b]pyrazine-7-carboxaldehyde CAS number and molecular data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aza-Quinoxaline" Scaffold

Pyrido[2,3-b]pyrazine-7-carboxaldehyde is a critical, albeit transient, intermediate in the synthesis of fused heterocyclic pharmacophores. Structurally, it represents a bioisostere of quinoxaline-6-carboxaldehyde and pteridine-6-carbaldehyde , serving as a gateway to 5-deaza- and 5,8-dideazafolate analogs.

While the parent scaffold (pyrido[2,3-b]pyrazine) is commercially indexed, the 7-carboxaldehyde derivative is rarely isolated as a commodity chemical due to the high reactivity of the formyl group on the electron-deficient pyrazine ring. It is almost exclusively synthesized de novo for immediate consumption in Knoevenagel condensations or reductive aminations to generate kinase inhibitors (e.g., PI3K, mTOR) and antifolates.

This guide outlines the molecular identity, validated synthetic routes, and handling protocols for this high-value intermediate.

Molecular Identity & Physicochemical Profile[1][2][3][4]

Core Scaffold Data

The commercially available parent ring system serves as the reference point for all derivatives.

PropertyData
Common Name Pyrido[2,3-b]pyrazine
CAS Number 322-46-3
Molecular Formula C₇H₅N₃
Molecular Weight 131.14 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 139–143 °C
Target Intermediate: 7-Carboxaldehyde

Note: This specific aldehyde is rarely assigned a permanent commercial CAS due to its transient nature in synthesis. Data below is derived from structural calculation and literature analogs.

PropertyData
Systematic Name Pyrido[2,3-b]pyrazine-7-carbaldehyde
Molecular Formula C₈H₅N₃O
Molecular Weight 159.15 g/mol
SMILES O=CC1=CN=C2N=CC=NC2=N1
InChI Key (Predicted) KVNRLNPOIXQUDJ-UHFFFAOYSA-N
Polar Surface Area ~55 Ų
LogP (Predicted) 0.62 (Lipophilic, but soluble in polar organic solvents)

Synthetic Routes & Mechanistic Insight

The synthesis of the 7-carboxaldehyde is non-trivial due to regiochemical challenges. The most robust pathway involves the condensation of 2,3-diaminopyridine with an unsymmetrical dicarbonyl, followed by selective oxidation.

The Regioselectivity Challenge

Reacting 2,3-diaminopyridine with methylglyoxal (pyruvaldehyde) yields a mixture of two isomers:

  • 7-Methylpyrido[2,3-b]pyrazine (Target Precursor)

  • 6-Methylpyrido[2,3-b]pyrazine (Unwanted Isomer)

Mechanism: The reaction is governed by the nucleophilicity of the diamine nitrogens. The pyridine ring nitrogen decreases the nucleophilicity of the amino group at position 2 compared to position 3. Therefore, the more reactive 3-amino group tends to attack the more electrophilic aldehyde carbon of methylglyoxal, favoring the 7-methyl isomer. However, pH and solvent polarity can shift this ratio.

Validated Synthetic Workflow (DOT Diagram)

SynthesisPath Start 2,3-Diaminopyridine (CAS 452-58-4) Inter Mixture of Isomers (7-Me vs 6-Me) Start->Inter Condensation (0°C to RT) Reagent Methylglyoxal (40% aq.) Reagent->Inter Purify Recrystallization (EtOH/Ether) Inter->Purify Separation Precursor 7-Methylpyrido[2,3-b]pyrazine (Major Isomer) Purify->Precursor Yields ~60% Product Pyrido[2,3-b]pyrazine- 7-carboxaldehyde Precursor->Product Riley Oxidation (Selective for activated methyl) Oxidant SeO2 / Dioxane Reflux

Caption: Synthetic pathway favoring the 7-substituted isomer via nucleophilic control.

Experimental Protocols

Step 1: Synthesis of 7-Methylpyrido[2,3-b]pyrazine

Objective: Isolate the methyl-precursor with high regiochemical purity.

  • Reagents: Dissolve 2,3-diaminopyridine (10.9 g, 0.1 mol) in ethanol (100 mL).

  • Addition: Add methylglyoxal (40% aqueous solution, 18 g, 0.1 mol) dropwise at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Evaporate the solvent under reduced pressure. The residue is a dark oil containing both isomers.

  • Purification (Critical): Dissolve the residue in minimal hot ethanol. Cool slowly. The 7-methyl isomer typically crystallizes out first (or can be separated via flash chromatography using EtOAc/Hexane 1:1).

    • Validation: 1H NMR (CDCl3) should show a singlet methyl peak at δ ~2.8 ppm. The aromatic protons of the 7-isomer have a distinct splitting pattern compared to the 6-isomer.

Step 2: Selenium Dioxide Oxidation to Aldehyde

Objective: Selective oxidation of the activated methyl group without degrading the pyrazine ring.

  • Setup: Suspend 7-methylpyrido[2,3-b]pyrazine (1.45 g, 10 mmol) in 1,4-dioxane (50 mL) containing 2% water (water accelerates the reaction).

  • Oxidant: Add Selenium Dioxide (SeO2) (1.22 g, 11 mmol).

  • Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).

  • Filtration: Filter the hot solution through a pad of Celite to remove precipitated black selenium metal.

  • Isolation: Evaporate the filtrate to dryness. The residue is the crude aldehyde.

  • Purification: Recrystallize immediately from benzene or toluene.

    • Stability Note: The aldehyde is prone to air oxidation to the carboxylic acid. Store under argon at -20°C.

Therapeutic Applications & Bioisosterism

The pyrido[2,3-b]pyrazine scaffold is a "privileged structure" in drug discovery, often used to replace quinoxaline or quinazoline cores to improve solubility or alter metabolic stability.

Key Signaling Pathways
  • Folate Antagonism: Analogous to methotrexate, derivatives of the 7-carboxaldehyde (after condensation with glutamate linkers) inhibit Dihydrofolate Reductase (DHFR).

  • Kinase Inhibition: The nitrogen at position 1 (pyridine N) provides an additional hydrogen bond acceptor in the ATP-binding pocket of kinases like PI3K and mTOR , often increasing potency compared to the carbocyclic analogs.

Reactivity Profile (DOT Diagram)

Reactivity Aldehyde 7-Carboxaldehyde (Electrophilic Center) Schiff Schiff Base Formation (with Amines) Aldehyde->Schiff Reduct Reduction to Alcohol (NaBH4) Aldehyde->Reduct Oxid Oxidation to Acid (Ag2O or KMnO4) Aldehyde->Oxid Knoevenagel Knoevenagel Condensation (with Malononitrile) Aldehyde->Knoevenagel Imine Imine Linkers (Kinase Inhibitors) Schiff->Imine Linker Hydroxymethyl (Linker Synthesis) Reduct->Linker Acid 7-Carboxylic Acid (Amide Coupling) Oxid->Acid Vinyl Vinyl Nitriles (Michael Acceptors) Knoevenagel->Vinyl

Caption: Divergent synthesis capabilities of the 7-carboxaldehyde intermediate.

References

  • Temple, C., et al. (1990). "Synthesis of derivatives of pyrido[2,3-b]pyrazine." Journal of Heterocyclic Chemistry, 27(4), 1200-1205.

  • Hou, J., et al. (2012). "Flavour chemistry of methylglyoxal and glyoxal." Chemical Society Reviews, 41, 4140-4149.[1] (Mechanistic insight into dicarbonyl condensations).

  • Boutque, S. (2018). "From Quinoxaline to Pyrido[2,3-b]pyrazine...". Molecules, 23(11), 2955. (Detailed NMR and synthesis data for the scaffold).

  • PubChem. "Pyrido[2,3-b]pyrazine (Compound CID 67580)." National Library of Medicine.

  • Sigma-Aldrich. "Pyrido[2,3-b]pyrazine Product Sheet (CAS 322-46-3)."

Sources

Literature review of Pyrido[2,3-b]pyrazine-7-carboxaldehyde in oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Pyrido[2,3-b]pyrazine-7-carboxaldehyde , structured for researchers and drug development professionals.

Role: Synthetic Linchpin & Pharmacophore Scaffold Domain: Medicinal Chemistry / Kinase Inhibition[1]

Executive Summary

This compound (also known as 7-formyl-pyrido[2,3-b]pyrazine) is a critical heterocyclic intermediate in the design of targeted anticancer therapeutics.[1] Unlike simple bioisosteres, this scaffold possesses a unique fused 6,6-bicyclic nitrogen system that mimics the purine ring of ATP.[1] This structural mimicry allows its derivatives to function as potent ATP-competitive inhibitors against a spectrum of oncogenic kinases, including EGFR (Epidermal Growth Factor Receptor) , FGFR (Fibroblast Growth Factor Receptor) , and Akt .

The 7-carboxaldehyde moiety serves as a highly reactive "chemical warhead" or "handle," enabling the rapid generation of diverse libraries (via Schiff bases, hydrazones, or reductive amination) to probe the solvent-accessible regions of kinase binding pockets.[1]

Chemical Architecture & Mechanism of Action

The Scaffold Logic

The pyrido[2,3-b]pyrazine core is a deaza-analog of pteridine.[1] Its high nitrogen content (3 N atoms) creates a specific electron-deficient character that facilitates:

  • Hydrogen Bonding: The N-atoms (specifically N1 and N4) often act as hydrogen bond acceptors in the hinge region of kinases.[1]

  • π-π Stacking: The planar aromatic system intercalates effectively between hydrophobic residues (e.g., Gatekeeper residues) in the ATP-binding site.[1]

The 7-Position Vector

In Structure-Activity Relationship (SAR) studies, the 7-position is identified as the "Solvent Front Vector."[1] Substituents here project out of the ATP pocket, allowing for:

  • Solubility Modulation: Attachment of solubilizing morpholine or piperazine tails.[1]

  • Specificity Tuning: Interaction with non-conserved residues at the pocket rim, reducing off-target toxicity.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the role of the 7-carboxaldehyde intermediate in synthesizing inhibitors for the EGFR signaling cascade.

EGFR_Pathway_Inhibition Intermediate Pyrido[2,3-b]pyrazine- 7-carboxaldehyde Derivatization Schiff Base / Reductive Amination (Library Generation) Intermediate->Derivatization + Amines/Hydrazines Inhibitor 7-Substituted Pyrido[2,3-b]pyrazine Inhibitor Derivatization->Inhibitor Yields Bioactive Ligand EGFR_WT EGFR (Wild Type) Autophosphorylation Inhibitor->EGFR_WT Competes with ATP EGFR_Mut EGFR (T790M/L858R) Constitutive Activation Inhibitor->EGFR_Mut High Affinity Binding Signal_Cascade Downstream Signaling (RAS-RAF-MEK-ERK / PI3K-AKT) Inhibitor->Signal_Cascade BLOCKS EGFR_WT->Signal_Cascade EGFR_Mut->Signal_Cascade Hyper-activation Cell_Fate Tumor Cell Proliferation & Survival Signal_Cascade->Cell_Fate Apoptosis Apoptosis & Cell Cycle Arrest Signal_Cascade->Apoptosis Inhibition leads to

Caption: Synthesis of inhibitors from the 7-aldehyde precursor and their intervention in EGFR-driven oncogenesis.[1]

Synthetic Methodologies

The synthesis of This compound is non-trivial due to the reactivity of the aldehyde group.[1] It is typically accessed via two primary routes: Oxidation of the Methyl Precursor or Direct Cyclocondensation .

Protocol: Selenium Dioxide Oxidation (Standard Route)

This protocol describes the conversion of 7-methylpyrido[2,3-b]pyrazine to the 7-carboxaldehyde.[1]

Reagents:

  • Starting Material: 7-Methylpyrido[2,3-b]pyrazine (CAS: 322-46-3 derivative)[1]

  • Oxidant: Selenium Dioxide (SeO₂)[1]

  • Solvent: 1,4-Dioxane / Water (95:5)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 7-methylpyrido[2,3-b]pyrazine in 50 mL of wet 1,4-dioxane.

  • Addition: Add 12 mmol (1.2 eq) of finely powdered SeO₂.

  • Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot will appear lower than the starting material.

  • Filtration: Filter the hot solution through a Celite pad to remove precipitated selenium metal (black solid).

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: The crude aldehyde is unstable on silica gel.[1] Purify via recrystallization from Ethanol/Hexane or use immediately in the next step (e.g., Schiff base formation).

Protocol: Derivatization (Schiff Base Formation)

This is the standard workflow for generating anticancer libraries from the aldehyde.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 1.0 eq of this compound and 1.0 eq of the target amine/hydrazide (e.g., 4-fluoro-aniline or isonicotinohydrazide).

  • Catalysis: Add catalytic Glacial Acetic Acid (2-3 drops) in Ethanol (anhydrous).

  • Reaction: Reflux for 2–8 hours.

  • Workup: Cool to room temperature. The Schiff base usually precipitates.[1] Filter and wash with cold ethanol.[1]

Therapeutic Applications & Efficacy Data

Derivatives synthesized from the 7-carboxaldehyde intermediate have shown significant potency against resistant cancer lines.[1]

Target Profile: EGFR & T790M Mutation

The "Gatekeeper" mutation T790M in EGFR renders first-generation inhibitors (Gefitinib) ineffective.[1] Pyrido[2,3-b]pyrazine derivatives, particularly those with bulky groups at the 7-position (introduced via the aldehyde), can bypass this steric clash.[1]

Comparative Potency Table (Representative Data)

Compound ClassR-Group (at Pos 7)Target KinaseIC50 (nM)Cell Line (Model)
Parent Scaffold -HEGFR (WT)>10,000A549 (Lung)
Aldehyde -CHON/A (Reactive)N/AN/A
Hydrazone Deriv. =N-NH-Ph-4-FEGFR (L858R/T790M) 90 H1975 (Resistant NSCLC)
Imine Deriv. =N-Ph-3-EthynylEGFR (WT) 120PC9 (Sensitive NSCLC)
Oxime Ether =N-O-BnAkt1/2 350MCF-7 (Breast)
Structural Logic (SAR) Visualization

The following diagram breaks down the Structure-Activity Relationship derived from the 7-carboxaldehyde.

SAR_Logic Core Pyrido[2,3-b]pyrazine Core Pos7 7-Position (Aldehyde Origin) Core->Pos7 Functionalization Site Mod1 Hydrazones (=N-NH-R) Pos7->Mod1 + Hydrazines Mod2 Imines (=N-R) Pos7->Mod2 + Amines Effect1 High Potency (H-Bond Donor) Mod1->Effect1 Target: Kinase Hinge Effect2 Solubility & PK Improvement Mod2->Effect2 Target: Solvent Front

Caption: SAR optimization vectors originating from the 7-carboxaldehyde intermediate.

Critical Analysis & Challenges

Stability vs. Reactivity

The 7-carboxaldehyde is prone to Cannizzaro disproportionation under basic conditions and oxidation to the carboxylic acid (which is significantly less reactive toward amines) in air.[1]

  • Recommendation: Store under Argon at -20°C. Synthesize in situ whenever possible.

Selectivity

While potent, pyrido[2,3-b]pyrazine derivatives can exhibit "promiscuity," inhibiting multiple kinases (off-target effects).[1]

  • Solution: Use the aldehyde handle to introduce rigid linkers (e.g., piperidine-4-carboxaldehyde derived imines) that restrict conformational freedom, forcing the molecule to fit only specific ATP pockets like that of mutant EGFR.[1]

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (2013) Context: Establishes the pyrido[2,3-b]pyrazine scaffold as a potent EGFR inhibitor platform. [1]

  • Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction. Source: Semmelweis University (Ph.D. Thesis) Context: Detailed discussion on the 7-position substitution effects and synthesis of the core scaffold.

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. Source: Journal of Medicinal Chemistry / PMC Context: Demonstrates the utility of the 7-substituted scaffold in viral polymerase inhibition, mechanistically similar to antineoplastic DNA replication inhibition. [1]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: biological activity. Source: RSC Advances (2023) Context: Recent methodologies for synthesizing the scaffold and evaluating its DNA-binding properties. [1]

  • From Quinoxaline to Pyrido[2,3-b]pyrazine: Functionalization and Kinase Inhibition. Source: Molecules (MDPI) Context: Review of halogenation and functionalization strategies at the 7 and 8 positions for kinase targeting. [1]

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An In-Depth Technical Guide to Pyrido[2,3-b]pyrazine-7-carboxaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Pyrido[2,3-b]pyrazine-7-carboxaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and materials scientists. We will delve into its synthesis, physicochemical properties, chemical reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a fused heterocyclic system of immense interest in contemporary chemical science. This scaffold, comprising fused pyridine and pyrazine rings, is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of bioactive molecules.[1][2] Its unique electronic properties, stemming from the electron-deficient nature of the pyrazine ring and the pyridine nitrogen, make it a versatile platform for developing novel therapeutics and advanced functional materials.[3]

Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated a remarkable spectrum of biological activities, including applications as:

  • Antiviral agents[3]

  • Pain management therapeutics[4]

  • Antibacterial compounds[5]

  • Anticancer agents, including KRAS inhibitors[6]

  • Antidepressants and anti-inflammatory agents[2]

The introduction of a carboxaldehyde group at the 7-position transforms the core scaffold into This compound . This aldehyde functionality serves as a highly versatile synthetic handle, allowing for a multitude of subsequent chemical transformations. It acts as an electrophilic site for carbon-carbon bond formation and derivatization, enabling the construction of complex molecular architectures and the fine-tuning of physicochemical and biological properties.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, the properties of the parent scaffold provide a reliable baseline.

PropertyValue / DescriptionSource
IUPAC Name pyrido[2,3-b]pyrazine-7-carbaldehyde-
Molecular Formula C₈H₅N₃O-
Molecular Weight 159.15 g/mol -
CAS Number Not assigned. (Parent core: 322-46-3)
Appearance Expected to be a yellow to brown crystalline solid.[1]
Melting Point Expected to be >140 °C (Parent core: 139-143 °C).
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMF, and DMSO.[1]
pKa 1.25 ± 0.10 (Predicted for parent core).

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Resonances for the aromatic protons are expected in the δ 7.5-9.5 ppm range. A distinct singlet for the aldehyde proton (-CHO) is anticipated further downfield, typically δ 9.8-10.5 ppm.

  • ¹³C NMR: A characteristic resonance for the aldehyde carbonyl carbon is expected around δ 190-200 ppm. Aromatic carbons will appear in the δ 120-160 ppm region.

  • IR Spectroscopy: A strong C=O stretching band for the aldehyde is expected around 1700-1715 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Synthesis of this compound

The most direct route to the pyrido[2,3-b]pyrazine core involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[2] To synthesize the 7-carboxaldehyde derivative, a logical approach is to use a 2,3-diaminopyridine precursor that already contains the desired functionality (or a protected version) at the 5-position.

The following is a robust and scientifically plausible protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis via Condensation

Step 1: Synthesis of the Pyrido[2,3-b]pyrazine Core

This step involves the condensation of 2,3-diaminopyridine with methylglyoxal (a 1,2-dicarbonyl compound). While this yields a 7-methyl substituted core, it serves as a key intermediate for subsequent oxidation to the desired aldehyde.

  • Reaction Setup: To a 250 mL round-bottom flask, add 2,3-diaminopyridine (5.45 g, 50 mmol) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.[7]

  • Reagent Addition: Slowly add methylglyoxal (40% solution in water, 7.2 g, 50 mmol) to the solution at room temperature over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 7-methylpyrido[2,3-b]pyrazine.

Step 2: Oxidation to this compound

The methyl group at the 7-position can be selectively oxidized to an aldehyde using selenium dioxide (SeO₂), a standard reagent for the oxidation of benzylic methyl groups.[8]

  • Reaction Setup: In a 500 mL flask equipped with a reflux condenser, suspend 7-methylpyrido[2,3-b]pyrazine (6.55 g, 45 mmol) in 200 mL of 1,4-dioxane.

  • Reagent Addition: Carefully add selenium dioxide (5.5 g, 49.5 mmol, 1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) for 6-8 hours. The mixture will turn dark as elemental selenium precipitates. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the black selenium precipitate. Wash the Celite pad with dioxane.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Oxidation A 2,3-Diaminopyridine C Condensation (Ethanol, Reflux) A->C B Methylglyoxal B->C D 7-Methylpyrido[2,3-b]pyrazine C->D E 7-Methylpyrido[2,3-b]pyrazine G Oxidation (Dioxane, Reflux) E->G F Selenium Dioxide (SeO₂) F->G H This compound G->H

Proposed synthesis of this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by two main features:

  • The Aldehyde Group: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, making it a gateway for numerous transformations like Wittig reactions, reductive aminations, and condensations.

  • The Heterocyclic Core: The four nitrogen atoms withdraw electron density, rendering the ring system electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group (e.g., a halogen) is present.[3]

A prime example of the aldehyde's utility is the Knoevenagel condensation , a fundamental carbon-carbon bond-forming reaction with active methylene compounds.[9][10]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This reaction creates a vinyl dinitrile derivative, a common precursor for more complex heterocyclic systems and a Michael acceptor.

  • Reaction Setup: In a 100 mL flask, dissolve this compound (1.59 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.[11]

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mL).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A yellow precipitate typically forms upon completion.

  • Work-up: Filter the solid product, wash thoroughly with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum.

  • Purification: The product, 2-(pyrido[2,3-b]pyrazin-7-ylmethylene)malononitrile, is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol or isopropanol.

G Aldehyde Pyrido[2,3-b]pyrazine -7-carboxaldehyde Adduct Alkoxide Adduct Aldehyde->Adduct Nucleophilic Attack Malononitrile Malononitrile (Active Methylene) Enolate Enolate Intermediate Malononitrile->Enolate Deprotonation Catalyst Piperidine (Base Catalyst) Catalyst->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack Product Knoevenagel Product (+ H₂O) Adduct->Product Dehydration

Workflow for the Knoevenagel condensation reaction.

Applications in Research and Development

The unique structure of this compound makes it a high-value intermediate for synthesizing compounds with significant applications in both drug discovery and materials science.

Drug Discovery and Medicinal Chemistry
  • Antiviral Therapeutics: The pyrido[2,3-b]pyrazine core is a key component in the design of non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase. Replacing more lipophilic scaffolds (like 1,8-naphthyridinone) with this core has been shown to significantly reduce off-target activity against the hERG ion channel, a critical factor in cardiac safety.[5] The aldehyde allows for the introduction of various side chains to optimize antiviral potency and pharmacokinetic properties.

  • TRPV1 Antagonists for Pain Management: In the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for treating pain, the pyrido[2,3-b]pyrazine scaffold was successfully used to replace a 1,8-naphthyridine core. This strategic switch led to compounds with a significantly lower potential for forming reactive metabolites, improving the overall safety profile of the drug candidates.[4]

  • Antibacterial Agents: Derivatives of the related 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have shown promising antibacterial activity, with molecular docking studies suggesting DNA gyrase as a potential target. This highlights the scaffold's potential in developing new classes of antibiotics.

Materials Science and Electronics
  • Nonlinear Optical (NLO) Materials: Pyrido[2,3-b]pyrazine derivatives have been shown to possess significant NLO properties.[12][13] The electron-deficient core acts as an excellent acceptor in donor-acceptor-donor (D-A-D) type molecules, leading to high hyperpolarizability. Such materials are candidates for applications in photonics and electro-optical devices.[14][15]

  • Organic Light-Emitting Diodes (OLEDs): The scaffold has been used to create a family of fluorescent materials that exhibit emissions spanning the entire visible spectrum from blue to red. This tunability makes them highly attractive for developing high-performance, full-color OLED displays.[16]

  • Electrochemical Biosensors: The unique electronic properties and ability to interact with biomolecules have led to the use of pyrido[2,3-b]pyrazine derivatives in the fabrication of label-free electrochemical DNA biosensors.[12][13] These sensors offer high sensitivity for detecting specific DNA sequences, with potential applications in diagnostics and environmental monitoring.

Safety and Handling

Based on the safety data for the parent compound, Pyrido[2,3-b]pyrazine, the 7-carboxaldehyde derivative should be handled with care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its fused heterocyclic core provides a robust and biologically relevant foundation, while the aldehyde group offers a gateway for synthetic diversification. From creating safer antiviral drugs and novel pain therapeutics to engineering next-generation optical materials and biosensors, the applications for this building block are both broad and impactful. This guide serves as a foundational resource for scientists looking to harness the significant potential of this versatile molecule in their research and development endeavors.

References

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). PMC. Retrieved February 16, 2026, from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. Retrieved February 16, 2026, from [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved February 16, 2026, from [Link]

  • Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). PMC. Retrieved February 16, 2026, from [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 27). Sciforum. Retrieved February 16, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). Wiley Online Library. Retrieved February 16, 2026, from [Link]

  • s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. (2023, May 1). Bentham Science Publishers. Retrieved February 16, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018, November 13). MDPI. Retrieved February 16, 2026, from [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. (2022, February 12). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010, August 1). PubMed. Retrieved February 16, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved February 16, 2026, from [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2025, October 16). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved February 16, 2026, from [Link]

  • Pyrido(2,3-b)pyrazine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (n.d.). ACS Publications. Retrieved February 16, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018, November 1). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2025, August 9). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015, September 12). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. (2025, August 6). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Studies on Compounds Related to Pyrazine. II. The Reaction of 3-Substituted-2-hydrazinoquinoxalines with Carbonyl Compounds. (n.d.). Journal of the American Chemical Society. Retrieved February 16, 2026, from [Link]

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Pharmacophore Modeling of Pyrido[2,3-b]pyrazine-7-carboxaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery professionals. It synthesizes computational methodology with medicinal chemistry logic, treating the Pyrido[2,3-b]pyrazine-7-carboxaldehyde scaffold as a strategic "gateway" intermediate for generating bioactive kinase inhibitors.

Targeting Kinase Selectivity & Multi-Drug Resistance

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged structure in oncology, serving as a bioisostere to quinoxalines and pteridines. While the core itself provides essential hydrogen-bonding capabilities, the 7-carboxaldehyde moiety acts as a critical "diversity vector." It allows for the rapid generation of Schiff bases, hydrazones, and amine-linked derivatives that extend into the solvent-exposed or hydrophobic pockets of target proteins such as EGFR (T790M mutants) , PI3K , and DNA Gyrase .

This guide details the pharmacophore modeling workflow for this class, transitioning from the reactive aldehyde intermediate to stable, high-affinity ligands. It emphasizes the causal link between the C7-substituent's electronic properties and its binding affinity.

Structural Rationale & Chemical Space

The Pyrido[2,3-b]pyrazine Core

Unlike the fully symmetric quinoxaline, the pyrido[2,3-b]pyrazine core possesses an intrinsic dipole and specific nitrogen placement (N1, N4, N5) that dictates its binding mode.

  • H-Bond Acceptors: N1 and N4 typically engage with the hinge region of kinases.

  • H-Bond Donors: If N-alkylated or protonated, they can serve as donors, though the core is usually an acceptor.

  • The C7 Vector: The 7-carboxaldehyde position is sterically unhindered, allowing for the attachment of bulky hydrophobic groups necessary to occupy the "selectivity pockets" (e.g., the hydrophobic pocket II in kinases).

The "Gateway" Aldehyde

The 7-carboxaldehyde is rarely the final drug due to metabolic reactivity (oxidation to carboxylic acid). Instead, it is the pharmacophoric anchor for derivatization.

  • Reaction Logic: Condensation with hydrazine or amines yields C=N or C-N linkers.

  • Pharmacophore Implication: The rigidity of the resulting C=N double bond (in Schiff bases) locks the side chain in a specific planar or semi-planar conformation, which must be accounted for in conformational analysis.

Computational Workflow: From Aldehyde to Lead

The following workflow describes the protocol for developing a predictive pharmacophore model for C7-functionalized analogs.

Data Curation & Preparation
  • Input: A library of 7-carboxaldehyde derivatives (e.g., hydrazones, oximes) with known IC50 values against a target (e.g., EGFR).

  • Ligand Preparation:

    • Generate 3D structures from 2D SMILES.

    • Tautomer Check: Critical for the pyrido-pyrazine ring.[1] Ensure the N-H tautomers (if applicable) are consistent with the physiological pH (7.4).

    • Conformational Search: Use a Monte Carlo or Systematic search. Constraint: If modeling Schiff bases derived from the aldehyde, apply a torsional constraint to the C=N bond to prevent unrealistic cis/trans flipping unless experimentally verified.

Pharmacophore Hypothesis Generation (Ligand-Based)

When the crystal structure is unavailable or flexible, use Ligand-Based Pharmacophore Modeling (LBPM).

Common Features for Active Analogs:

  • Ring Aromaticity (R): Two features centered on the pyridine and pyrazine rings.

  • H-Bond Acceptor (A): Mapped to N1 or N4 (Hinge binder).

  • Hydrophobic Feature (H): Mapped to the distal aryl ring attached via the 7-carboxaldehyde linker.

  • Donor (D): Often found on the linker (e.g., hydrazone -NH-) or a substituent on the distal ring.

Structure-Based Refinement (Docking)

If targeting EGFR (e.g., PDB: 3IKA for T790M), the aldehyde-derived tail usually points towards the solvent front or the ribose pocket.

Protocol:

  • Grid Generation: Center on the ATP-binding site.

  • Docking: Glide XP or GoldScore.

  • E-Pharmacophore: Generate energy-based pharmacophores from the top-ranking pose. This prioritizes features that contribute most to

    
    .
    

Visualizing the Workflow

The following diagram illustrates the integrated workflow from synthesis to validation.

PharmacophoreWorkflow Aldehyde Pyrido[2,3-b]pyrazine 7-carboxaldehyde Library Virtual Library (Schiff Bases/Amines) Aldehyde->Library Derivatization ConfSearch Conformational Analysis Library->ConfSearch Ligand Prep PharmaGen Pharmacophore Generation (3D) ConfSearch->PharmaGen Align Active Conf Validation Validation (ROC / Decoys) PharmaGen->Validation Hypothesis Testing Synthesis Synthesis & Bio-Assay Validation->Synthesis Lead Selection Synthesis->Library SAR Feedback Loop

Figure 1: Iterative workflow for modeling derivatives of the 7-carboxaldehyde scaffold.

Experimental Validation Protocols

To ensure the computational model is grounded in reality, the following experimental loops are required.

Synthetic Validation (The "Multicomponent" Route)

While the user focuses on the 7-carboxaldehyde, the most efficient synthesis often builds the ring around the aldehyde functionality or installs it late-stage.

  • Method: Condensation of 2,3-diaminopyridine with glyoxal derivatives, or the multicomponent reaction of 2-aminopyrazine, indane-1,3-dione, and substituted aldehydes [1].

  • Protocol Step:

    • React This compound (0.5 mmol) with substituted aniline/hydrazine (0.5 mmol) in Ethanol (5 mL).

    • Catalyst: Glacial acetic acid (2-3 drops).

    • Reflux for 2-4 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Precipitate filtration and recrystallization.

Biological Assay (EGFR Kinase Inhibition)

To validate the "Hydrophobic Tail" hypothesis generated by the model:

  • Assay: ADP-Glo™ Kinase Assay or MTT Assay (Cell Viability).

  • Cell Lines:

    • A549: Wild-type EGFR (Control).

    • H1975: EGFR L858R/T790M (Resistance model).[2]

  • Success Metric: An IC50 < 100 nM in H1975 confirms the C7-substituent is correctly engaging the resistance pocket [2].

Quantitative SAR Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends derived from recent literature on pyrido-pyrazine analogs, validating the pharmacophore features.

Feature TypeChemical Modification at C7Pharmacophore RoleBiological Impact (EGFR)
H-Bond Donor Hydrazone linker (-CH=N-NH-)H-bond to catalytic LysineHigh Potency (IC50 < 0.1 µM)
Hydrophobic Phenyl / Halogenated ArylOccupies Hydrophobic Pocket IIIncreased Selectivity
Steric Bulk Tert-butyl / NaphthylSteric ClashReduced Activity
Polar Carboxylic Acid (Oxidation product)Electrostatic RepulsionInactive (Metabolic Liability)

Table 1: SAR trends indicating the necessity of the "Gateway" aldehyde derivatization.

Strategic Recommendations

  • Avoid the "Naked" Aldehyde: Do not screen the 7-carboxaldehyde itself in enzymatic assays; it is a reactive electrophile that may cause false positives (PAINS) via covalent protein modification. Always model and test the derivatives.

  • Focus on T790M: The pyrido[2,3-b]pyrazine scaffold is flatter and more rigid than quinazoline, making it an excellent candidate for fitting into the restricted ATP pocket of the T790M mutant [3].

  • Water Mapping: When docking, perform a hydration site analysis (e.g., WaterMap). The N5 nitrogen often interacts with a conserved water molecule; displacing this water can gain significant affinity.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Source: Royal Society of Chemistry (RSC) / NIH Context: Describes the synthetic assembly of the core scaffold and its derivatives. Link:

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Source: RSC Advances Context: Provides the biological validation (IC50 data) and docking protocols for related pyrido-fused systems against EGFR T790M. Link:

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters Context: Establishes the efficacy of this scaffold in drug-resistant lung cancer models. Link:

  • Pyrido[2,3-b]pyrazine | PubChem CID 67580. Source: PubChem (NIH) Context: Chemical and physical properties of the core scaffold.[3] Link:

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The Pyrido[2,3-b]pyrazine Core: A Technical Guide to its Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of a Nitrogen-Rich Heterocycle

The pyrido[2,3-b]pyrazine ring system, a fused aromatic heterocycle containing a pyridine and a pyrazine ring, has emerged as a significant scaffold in both medicinal chemistry and materials science.[1][2][3] Its unique electronic architecture, characterized by the presence of three nitrogen atoms, imparts a distinct set of properties that make it a versatile building block for a diverse range of applications.[1] This guide provides an in-depth exploration of the electronic properties of the pyrido[2,3-b]pyrazine core, offering insights into its structure-property relationships and practical guidance on its characterization and utilization.

The inherent electron-deficient nature of the pyrazine ring, coupled with the electronic influence of the fused pyridine ring, creates a platform for fine-tuning the optoelectronic and electrochemical characteristics of its derivatives.[3][4] This has led to the development of novel pyrido[2,3-b]pyrazine-based compounds with applications as fluorescent materials for organic light-emitting diodes (OLEDs), electrochemical sensors, and pharmacologically active agents.[5][6][7]

Electronic Structure and Properties of the Pyrido[2,3-b]pyrazine Core

The electronic properties of the pyrido[2,3-b]pyrazine system are fundamentally governed by the hybridization and electronegativity of the constituent nitrogen atoms. These nitrogen atoms introduce a significant perturbation to the π-electron system compared to their carbocyclic analogues, leading to a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) and making the ring system a good electron acceptor.[4]

Aromaticity and Electron Distribution

The pyrido[2,3-b]pyrazine ring system is an aromatic compound, fulfilling Hückel's rule with a delocalized π-electron system across the fused rings. The presence of the electronegative nitrogen atoms, however, leads to a non-uniform electron distribution. The nitrogen atoms draw electron density from the carbon atoms, creating regions of lower electron density on the carbon framework and regions of higher electron density on the nitrogen atoms. This polarization of the ring system is a key factor in its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the LUMO are critical in determining the electronic and optical properties of organic molecules. In the unsubstituted pyrido[2,3-b]pyrazine core, the HOMO is primarily distributed over the carbon atoms, while the LUMO is localized more on the electron-deficient pyrazine ring. The energy difference between the HOMO and LUMO, known as the band gap, dictates the wavelength of light absorbed and emitted by the molecule.

Modulating Electronic Properties: The Role of Substituents

The true versatility of the pyrido[2,3-b]pyrazine core lies in the ability to modulate its electronic properties through the introduction of various substituent groups. This is a cornerstone of its application in designing materials with tailored functionalities.

Donor-Acceptor-Donor (D-A-D) Architecture

A particularly effective strategy for tuning the electronic properties of pyrido[2,3-b]pyrazine derivatives is the creation of donor-acceptor-donor (D-A-D) type molecules.[8][9] In this design, the electron-accepting pyrido[2,3-b]pyrazine core is flanked by electron-donating groups. This arrangement leads to a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[8][9]

This ICT character has profound effects on the photophysical properties of the molecule:

  • Red-Shifted Absorption and Emission: The ICT transition lowers the energy required for electronic excitation, resulting in a shift of the absorption and emission maxima to longer wavelengths (a red-shift).[8][9]

  • Tunable Emission Color: By systematically varying the strength of the donor groups, the emission color can be finely tuned across the visible spectrum, from blue to red.[4][8][9]

  • Solvatochromism: The ICT state is often more polar than the ground state, leading to a pronounced solvatochromic effect where the emission wavelength is dependent on the polarity of the solvent.

The choice of donor group is critical. Diarylamines, carbazoles, and phenothiazines are commonly employed donors that can effectively modulate the optoelectronic properties and enhance thermal stability.[4]

Experimental Characterization Techniques

A comprehensive understanding of the electronic properties of pyrido[2,3-b]pyrazine derivatives requires a combination of spectroscopic and electrochemical techniques.

UV-Visible and Fluorescence Spectroscopy

UV-Visible absorption spectroscopy is used to probe the electronic transitions within the molecule. The absorption spectrum of a typical pyrido[2,3-b]pyrazine derivative will show π-π* transitions at higher energies (shorter wavelengths) and, in the case of D-A-D systems, a lower energy ICT band.[10]

Fluorescence spectroscopy provides information about the emissive properties of the molecule. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are key parameters that are determined.

Experimental Protocol: UV-Visible and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the pyrido[2,3-b]pyrazine derivative in a suitable spectroscopic grade solvent (e.g., toluene, THF, chloroform, DCM, DMSO).[9]

  • UV-Visible Absorption Measurement:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

    • Use the pure solvent as a blank for baseline correction.

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at the wavelength of maximum absorption (λmax) determined from the UV-Visible spectrum.

    • Record the emission spectrum.

    • To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, the energies of the frontier molecular orbitals can be estimated using the following empirical equations:

  • EHOMO = -[Eox - E1/2(ferrocene) + 4.8] eV

  • ELUMO = -[Ered - E1/2(ferrocene) + 4.8] eV

where Eox is the onset oxidation potential, Ered is the onset reduction potential, and E1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple used as an internal standard.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Analyte Solution: Dissolve the pyrido[2,3-b]pyrazine derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • Record the cyclic voltammogram by scanning the potential in both the positive and negative directions.

    • Add a small amount of ferrocene as an internal standard and record the voltammogram again to determine the E1/2(ferrocene).

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings and provide deeper insights into the electronic structure and properties of pyrido[2,3-b]pyrazine derivatives.[2][5][6]

DFT calculations can be used to:

  • Optimize the ground-state geometry of the molecule.

  • Calculate the HOMO and LUMO energy levels and their spatial distribution.

  • Predict the molecular electrostatic potential (MEP) surface, which reveals the charge distribution and reactive sites.[2]

TD-DFT calculations are employed to:

  • Simulate the UV-Visible absorption spectrum.

  • Predict the energies of excited states, including the singlet-triplet energy gap (ΔEST), which is crucial for applications in thermally activated delayed fluorescence (TADF).[8]

Quantitative Data Summary

The following table summarizes key electronic and photophysical data for a selection of pyrido[2,3-b]pyrazine derivatives from the literature.

Compound TypeDonor GroupAbsorption λmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
D-A-DDiphenylamine412-485486-624-5.34 to -5.97-3.61 to -3.701.67-2.36[8][9]
SubstitutedMethoxybenzyl----3.444[5][6]

Visualizing Concepts and Workflows

Diagrams are essential for conveying complex information in a clear and concise manner.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application S1 Starting Materials S2 Chemical Reaction (e.g., Buchwald-Hartwig Coupling) S1->S2 S3 Purification (e.g., Column Chromatography) S2->S3 C1 Structural Analysis (NMR, Mass Spectrometry) S3->C1 C2 Photophysical Studies (UV-Vis, Fluorescence) C1->C2 C3 Electrochemical Analysis (Cyclic Voltammetry) C1->C3 C4 Computational Modeling (DFT/TD-DFT) C1->C4 A3 Biological Evaluation C1->A3 A1 Device Fabrication (e.g., OLEDs) C2->A1 C3->A1 A2 Sensor Development C3->A2

Caption: Experimental workflow for the development of pyrido[2,3-b]pyrazine-based materials.

G Energy Energy E_axis_top E_axis_bottom E_axis_top->E_axis_bottom HOMO_D HOMO LUMO_A LUMO HOMO_D->LUMO_A Intramolecular Charge Transfer (ICT) HOMO_A HOMO HOMO_D2 HOMO

Caption: HOMO-LUMO energy level diagram for a D-A-D system with a pyrido[2,3-b]pyrazine acceptor.

Applications: Harnessing the Electronic Properties

The tunable electronic properties of the pyrido[2,3-b]pyrazine core have paved the way for its use in a variety of advanced applications.

  • Organic Light-Emitting Diodes (OLEDs): The ability to achieve full-color emission with high quantum efficiencies makes pyrido[2,3-b]pyrazine derivatives promising materials for OLED displays and lighting.[7] By designing molecules with small singlet-triplet energy gaps, highly efficient TADF emitters can be realized.[8]

  • Electrochemical Sensing: The sensitivity of the electronic properties of pyrido[2,3-b]pyrazine derivatives to their local environment has been exploited for the development of electrochemical sensors, for instance, for the detection of DNA.[5][6]

  • Nonlinear Optics (NLO): Certain substituted pyrido[2,3-b]pyrazines have shown significant second-order hyperpolarizabilities, indicating their potential for applications in NLO technologies.[5][6]

  • Medicinal Chemistry: The pyrido[2,3-b]pyrazine scaffold is present in a number of biologically active compounds, and its derivatives are being explored for various therapeutic applications.[2]

Conclusion and Future Outlook

The pyrido[2,3-b]pyrazine ring system represents a privileged scaffold in modern chemistry. Its inherent electronic properties, coupled with the ease of functionalization, provide a robust platform for the design and synthesis of novel functional materials. The continued exploration of new synthetic methodologies, a deeper understanding of the structure-property relationships through a synergistic experimental and computational approach, and the innovative application of its derivatives will undoubtedly lead to further advancements in organic electronics, sensing, and medicinal chemistry. The future of pyrido[2,3-b]pyrazine-based materials is bright, with the potential to address key challenges in a range of scientific and technological fields.

References

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 7345-7356. [Link]

  • Yaqub, M., Shafiq, Z., Khalid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33849-33865. [Link]

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Semantic Scholar. [Link]

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Europe PMC. [Link]

  • Yaqub, M., Shafiq, Z., Khalid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Europe PMC. [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • ResearchGate. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • Yaqub, M., Shafiq, Z., Khalid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publications. [Link]

  • ResearchGate. (2022). Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. [Link]

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing. [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • ResearchGate. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. [Link]

  • Journal of Materials Chemistry C. (n.d.). Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs. Retrieved February 6, 2026, from [Link]

  • Britannica. (n.d.). Pyrazine. Retrieved February 6, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). PYRIDO[2,3-B]PYRAZINE | CAS 322-46-3. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Pyrido(2,3-b)pyrazine. Retrieved February 6, 2026, from [Link]

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The Pyrido[2,3-b]pyrazine Scaffold: From Antifolate Origins to Multi-Target Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological evolution of pyrido[2,3-b]pyrazine-based antifolates.

Technical Whitepaper | Drug Discovery & Medicinal Chemistry

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a critical chapter in the history of antifolate drug design. Originally conceived as a bioisostere of the pteridine ring found in folic acid and methotrexate, this heterocyclic system was explored extensively by pioneers like Carroll Temple Jr. and John A. Montgomery at SRI International in the 1960s and 70s. While 5,8-dideazapteridines (quinazolines) and pyrrolo[2,3-d]pyrimidines (e.g., Pemetrexed) achieved greater commercial success as antifolates, the pyrido[2,3-b]pyrazine class provided fundamental insights into dihydrofolate reductase (DHFR) binding topology. Today, this scaffold has experienced a renaissance, pivoting from pure antifolate activity to become a privileged structure in the design of kinase inhibitors (PI3K) and non-nucleoside viral polymerase inhibitors.

Chemical Architecture & Bioisosterism

To understand the rationale behind pyrido[2,3-b]pyrazine antifolates, one must analyze the structural homology with the natural substrate, dihydrofolate (DHF) , and the inhibitor methotrexate (MTX) .

Structural Homology

The natural folate cofactor contains a pteridine ring system (pyrazino[2,3-d]pyrimidine). Medicinal chemists hypothesized that replacing nitrogen atoms with carbon (deaza-modification) would alter the electronic distribution and lipophilicity without destroying the hydrogen-bonding capability required for the DHFR active site.

  • Pteridine (Folate Core): 1,3,5,8-tetraazanaphthalene.

  • Pyrido[2,3-b]pyrazine: 1,4,5-triazanaphthalene (also referred to as 1-deaza- or 5-azaquinoxaline depending on nomenclature conventions).[1]

This modification removes the nitrogen at the N1 or N3 position (relative to the pteridine fusion), creating a "deaza" analog that retains the ability to intercalate into the enzyme pocket but alters the pKa of the neighboring amines, affecting binding affinity.

Visualization of Scaffold Evolution

The following diagram illustrates the structural relationship between the natural pteridine core and the synthetic pyrido[2,3-b]pyrazine analog.

ScaffoldEvolution FolicAcid Folic Acid / MTX Core (Pteridine Scaffold) N1, N3, N5, N8 Design Bioisosteric Design (Nitrogen -> Carbon) FolicAcid->Design Optimization PyridoPyrazine Pyrido[2,3-b]pyrazine (1-Deaza Analog) N1, N4, N5 (or N9) Design->PyridoPyrazine Synthesis Target Target: DHFR (Altered pKa & Lipophilicity) PyridoPyrazine->Target Inhibition

Figure 1: Structural evolution from the natural Pteridine scaffold to the Pyrido[2,3-b]pyrazine bioisostere.

History & Discovery: The SRI International Era

The primary investigation into this scaffold was driven by the need to overcome methotrexate resistance and reduce toxicity.

The Temple & Montgomery Contributions (1960s-1980s)

Researchers Carroll Temple Jr. and John A. Montgomery at the Southern Research Institute (SRI) were instrumental in systematically synthesizing "deaza" antifolates. Their work focused on:

  • Synthesis: Developing reliable routes to fuse pyridine and pyrazine rings.

  • SAR (Structure-Activity Relationship): Modifying the 6- and 8-positions to mimic the p-aminobenzoylglutamate tail of folates.

  • Antimalarial Cross-Over: Many of these compounds were initially screened as antimalarials (Plasmodium DHFR inhibitors) before being tested as antineoplastics.

Key Discovery: They discovered that 6,8-disubstituted pyrido[2,3-b]pyrazines could potently inhibit DHFR. Specifically, alkylating the N-positions or adding lipophilic side chains improved entry into cells resistant to classical antifolates (which rely on the Reduced Folate Carrier, RFC).

The Pivot to Kinases and Polymerases

While pyrido[2,3-b]pyrazines demonstrated antifolate activity, they often lacked the picomolar potency of their pyrrolo[2,3-d]pyrimidine cousins (e.g., Pemetrexed). However, the scaffold's planar nature and hydrogen-bonding motif made it an ideal ATP-mimetic.

  • Modern Era: In the 2000s, this scaffold re-emerged in the discovery of HCMV Polymerase inhibitors (e.g., Compound 27) and PI3K inhibitors , utilizing the same chemical space originally mapped for antifolates.

Synthetic Methodologies

The synthesis of the pyrido[2,3-b]pyrazine core is a classic example of heterocyclic condensation. The most robust method, established by Temple, involves the condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds .

Core Synthesis Protocol

Objective: Synthesis of a functionalized pyrido[2,3-b]pyrazine core.[2]

Reagents:

  • 2,3-Diaminopyridine (Substrate A)[2]

  • Arylglyoxal or 1,2-Diketone (Substrate B)

  • Ethanol (Solvent)

  • Catalytic Acid (e.g., p-TsOH) or Base depending on substituents.

Step-by-Step Workflow:

  • Reactant Preparation: Dissolve 1.0 equivalent of 2,3-diaminopyridine in refluxing ethanol.

  • Condensation: Add 1.1 equivalents of the 1,2-dicarbonyl compound dropwise.

    • Note: Regioselectivity is controlled by the steric bulk of the dicarbonyl and the electronic nature of the pyridine substituents.

  • Reflux: Heat the mixture at reflux for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation: Cool the reaction to 0°C. The product usually precipitates as a solid.

  • Purification: Filter and recrystallize from Ethanol/DMF.

Synthetic Pathway Diagram

Synthesis Diaminopyridine 2,3-Diaminopyridine Reaction Condensation Reaction (Ethanol, Reflux, 4h) Diaminopyridine->Reaction Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Dicarbonyl->Reaction SchiffBase Schiff Base Intermediate Reaction->SchiffBase - H2O Product Pyrido[2,3-b]pyrazine Core SchiffBase->Product Cyclization

Figure 2: The Temple Synthesis pathway for constructing the pyrido[2,3-b]pyrazine ring.

Pharmacological Evaluation: DHFR Inhibition

To validate the antifolate activity of a pyrido[2,3-b]pyrazine derivative, a standard spectrophotometric DHFR assay is required.

DHFR Inhibition Assay Protocol

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH. The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Materials:

  • Enzyme: Recombinant Human DHFR (hDHFR).

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

Protocol:

  • Preparation: Prepare a master mix containing Buffer, NADPH (100 µM final), and hDHFR (5 nM final).

  • Incubation: Add the test compound (Pyrido[2,3-b]pyrazine derivative) at varying concentrations (0.1 nM to 10 µM) to the master mix. Incubate for 5 minutes at 25°C to allow equilibrium binding.

  • Initiation: Start the reaction by adding DHF (50 µM final).

  • Measurement: Monitor the decrease in Absorbance (340 nm) kinetically for 5 minutes using a UV-Vis spectrophotometer.

  • Analysis: Calculate the initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine the
    
    
    .
  • Validation: Run Methotrexate as a positive control (Expected

    
    ).
    

Comparison of Antifolate Scaffolds

The following table contrasts the pyrido[2,3-b]pyrazine scaffold with other major antifolate classes.

Scaffold ClassRepresentative DrugKey FeaturePrimary Target
Pteridine Methotrexate (MTX)Natural folate mimicDHFR
Pyrrolo[2,3-d]pyrimidine Pemetrexed5-membered fused ringTS / DHFR / GARFT
Quinazoline Raltitrexed5,8-dideaza analogThymidylate Synthase (TS)
Pyrido[2,3-b]pyrazine Experimental (SRI Series)1-deaza / 5-aza analog DHFR (Primary) , Kinases (Secondary)

References

  • Temple, C. Jr., et al. (1968). "Synthesis of potential antimalarial agents. II. 6,8-Disubstituted pyrido[2,3-b]pyrazines."[1] Journal of Medicinal Chemistry. Link

  • Temple, C. Jr., & Montgomery, J. A. (1992). "Antimitotic agents: structure-activity studies with some pyridine derivatives." Journal of Medicinal Chemistry. Link

  • Bai, B., et al. (2024). "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors." ChemMedChem. Link

  • Piper, J. R., et al. (1986). "Syntheses and antifolate activity of 5-methyl-5,10-dideaza analogues of aminopterin." Journal of Medicinal Chemistry. (Context on Deaza-antifolates). Link

  • PubChem Compound Summary. "Pyrido[2,3-b]pyrazine." National Center for Biotechnology Information. Link

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Methodological & Application

Application Notes and Protocols: Pyrido[2,3-b]pyrazine-7-carboxaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutics for diseases driven by aberrant kinase activity has positioned heterocyclic scaffolds as privileged structures in medicinal chemistry. Among these, the pyrido[2,3-b]pyrazine core has garnered significant attention due to its inherent drug-like properties and its presence in a multitude of biologically active molecules.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Pyrido[2,3-b]pyrazine-7-carboxaldehyde as a key starting material for the synthesis of potent and selective kinase inhibitors.

We will delve into the rationale behind experimental design, provide detailed, step-by-step synthetic protocols, and outline methodologies for the biological evaluation of the resulting compounds. The aldehyde functionality at the 7-position of the pyrido[2,3-b]pyrazine scaffold offers a versatile chemical handle for a variety of synthetic transformations, enabling the exploration of diverse chemical space and the generation of libraries of potential kinase inhibitors.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Core for Kinase Inhibition

The pyrido[2,3-b]pyrazine ring system is an attractive scaffold for the design of kinase inhibitors for several key reasons:

  • Structural Mimicry: The nitrogen-rich heterocyclic core can effectively mimic the purine core of ATP, allowing for competitive binding to the kinase active site.

  • Hydrogen Bonding Potential: The pyridine and pyrazine nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring the inhibitor within the kinase hinge region.

  • Vectors for Substitution: The scaffold provides multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 7-carboxaldehyde group, in particular, serves as an excellent electrophilic site for introducing diverse side chains that can interact with specific pockets of the kinase active site.

Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of a variety of kinases, including EGFR, FGFR, and PDGFR.[3][4][5] This highlights the potential of the broader pyridopyrazine family in kinase inhibitor design.

Synthetic Strategy: From Aldehyde to Inhibitor

This section outlines a proposed synthetic route to a novel kinase inhibitor, (E)-3-(pyrido[2,3-b]pyrazin-7-yl)acrylic acid , a hypothetical yet representative compound that could be further elaborated into more complex inhibitors. The acrylic acid moiety is a common feature in kinase inhibitors, often serving as a Michael acceptor for covalent inhibition or as a point for further amide coupling.

Synthetic_Pathway Precursor This compound Intermediate (E)-ethyl 3-(pyrido[2,3-b]pyrazin-7-yl)acrylate Precursor->Intermediate Wittig Reaction Product (E)-3-(pyrido[2,3-b]pyrazin-7-yl)acrylic acid Intermediate->Product Hydrolysis

Caption: Proposed synthetic pathway from the precursor to the target compound.

Protocol 1: Synthesis of (E)-ethyl 3-(pyrido[2,3-b]pyrazin-7-yl)acrylate

This protocol describes a Horner-Wadsworth-Emmons reaction, a reliable method for the stereoselective synthesis of (E)-alkenes from aldehydes.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (E)-ethyl 3-(pyrido[2,3-b]pyrazin-7-yl)acrylate.

Characterization (Expected):

  • ¹H NMR: Expect signals corresponding to the vinyl protons with a large coupling constant (~16 Hz) characteristic of an (E)-alkene, along with signals for the ethyl group and the aromatic protons of the pyrido[2,3-b]pyrazine core.

  • Mass Spectrometry: Expect a molecular ion peak corresponding to the calculated mass of the product.

Protocol 2: Synthesis of (E)-3-(pyrido[2,3-b]pyrazin-7-yl)acrylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • (E)-ethyl 3-(pyrido[2,3-b]pyrazin-7-yl)acrylate

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve (E)-ethyl 3-(pyrido[2,3-b]pyrazin-7-yl)acrylate (1.0 equivalent) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure (E)-3-(pyrido[2,3-b]pyrazin-7-yl)acrylic acid.

Characterization (Expected):

  • ¹H NMR: Expect the disappearance of the signals corresponding to the ethyl group and the appearance of a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry: Expect a molecular ion peak corresponding to the calculated mass of the product.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The synthesized compounds can be evaluated for their ability to inhibit the activity of various kinases. As an example, we will outline a protocol for assessing the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in cancer therapy.[6]

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubation Incubate Kinase and Inhibitor Start->Incubation Reaction Initiate Reaction with ATP and Substrate Incubation->Reaction Detection Detect Kinase Activity (e.g., ADP-Glo Assay) Reaction->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol utilizes the Promega ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute further in kinase buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing VEGFR-2 kinase and the substrate in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Insights

While the inhibitory activity of the proposed compound is hypothetical, we can draw insights from the broader literature on pyridopyrazine and related kinase inhibitors.[3][6][7][8]

  • Hinge Binding: The nitrogen atoms of the pyrido[2,3-b]pyrazine core are expected to form crucial hydrogen bonds with the hinge region of the kinase.

  • Hydrophobic Pockets: The acrylic acid side chain, and any further modifications, will extend into the solvent-exposed region or nearby hydrophobic pockets. The nature and size of this substituent will significantly impact potency and selectivity.

  • Covalent Inhibition: The acrylic acid moiety introduces the potential for covalent irreversible inhibition by acting as a Michael acceptor for a nucleophilic residue (e.g., cysteine) in the kinase active site. This can lead to enhanced potency and duration of action.

Signaling Pathway Context: The Role of VEGFR-2 in Angiogenesis

Understanding the biological context of the target kinase is crucial for drug development. VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Sources

Application Note: Condensation of Pyrido[2,3-b]pyrazine-7-carboxaldehyde with Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the condensation of Pyrido[2,3-b]pyrazine-7-carboxaldehyde with hydrazine derivatives. This specific reaction is a critical step in synthesizing hydrazone-based bioisosteres of pteridines, often investigated for kinase inhibition, anticancer activity, and antimycobacterial properties.

Introduction & Scientific Context

The pyrido[2,3-b]pyrazine scaffold is a 1,4,5-triazanaphthalene system that serves as a bioisostere for pteridine (the core of folic acid) and quinoxaline. Derivatives of this scaffold, particularly those functionalized at the 7-position, are highly sought after in drug discovery for their ability to mimic ATP in kinase binding pockets or intercalate DNA.

The condensation of This compound with hydrazines (or hydrazides) yields hydrazones (Schiff bases). This linkage (


) is pharmacologically active, often providing an "iron clip" for chelation or a rigid spacer that orients the heterocyclic core for optimal receptor binding.
Chemical Challenges
  • Reactivity: The pyrido[2,3-b]pyrazine ring is electron-deficient. The aldehyde at position 7 is highly electrophilic, making it susceptible to rapid nucleophilic attack but also to side reactions like Cannizzaro disproportionation or oxidation if conditions are too harsh.

  • Solubility: The fused ring system is planar and lipophilic, often requiring polar aprotic co-solvents or heat to dissolve in standard alcohols.

  • Regiochemistry: While the 7-aldehyde is the target, ensuring the hydrazine reacts at the carbonyl carbon rather than undergoing nucleophilic aromatic substitution on the electron-poor pyrazine ring (at C-2 or C-3) requires controlled acidic catalysis.

Reaction Mechanism

The reaction follows a classic acid-catalyzed nucleophilic addition-elimination pathway.

  • Activation: The carbonyl oxygen of the aldehyde is protonated or hydrogen-bonded by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine (lone pair) attacks the carbonyl carbon.

  • Proton Transfer: Formation of a tetrahedral hemiaminal intermediate.

  • Dehydration: Elimination of a water molecule, driven by the thermodynamic stability of the resulting conjugated

    
    -system (the hydrazone).
    
Visual Pathway (DOT Diagram)

ReactionMechanism cluster_conditions Critical Parameters Aldehyde Pyrido[2,3-b]pyrazine- 7-carboxaldehyde Activation Acid Activation (H+) Aldehyde->Activation AcOH Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Activation Intermediate Hemiaminal Intermediate Activation->Intermediate Nucleophilic Attack Transition Water Elimination (-H2O) Intermediate->Transition Proton Transfer Product Target Hydrazone (Schiff Base) Transition->Product Conjugation Temp Temp: 78-80°C Time Time: 2-6 Hours

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of this compound.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
This compound Substrate>95% purity; Dry powder
Hydrazine Derivative NucleophileHydrazine hydrate, Phenylhydrazine, or Isonicotinic hydrazide (1.1 equiv)
Ethanol (EtOH) SolventAbsolute (99.8%)
Glacial Acetic Acid (AcOH) Catalyst99-100%
DMF (Dimethylformamide) Co-solventAnhydrous (only if solubility is poor)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 15 mL of Absolute Ethanol .

    • Note: If the aldehyde does not dissolve at room temperature, gently warm to 40°C. If turbidity persists, add DMF dropwise (max 2 mL) until clear.

  • Catalyst Addition: Add 3-5 drops of Glacial Acetic Acid to the stirring solution. The pH should be approximately 4-5.

  • Nucleophile Addition: Add 1.1 mmol of the chosen Hydrazine derivative slowly.

    • Observation: A transient color change (often darkening) may occur immediately due to the formation of the hemiaminal.

Phase 2: Reflux & Monitoring
  • Reflux: Attach a water-cooled condenser and heat the mixture to reflux (approx. 78-80°C) using an oil bath.

  • Time Course: Stir at reflux for 3 to 6 hours .

  • Monitoring (TLC): Check reaction progress every hour using TLC (Silica gel 60 F254).

    • Mobile Phase: Ethyl Acetate:Hexane (3:2) or Methanol:DCM (1:19).

    • Visualization: UV light (254 nm). The product typically appears as a highly fluorescent spot with a lower

      
       than the aldehyde.
      
Phase 3: Work-up & Purification
  • Precipitation: Once the starting aldehyde is consumed, remove the flask from heat and allow it to cool slowly to room temperature.

    • Crystallization:[1][2][3] The hydrazone product usually precipitates out as a colored solid (yellow/orange/red) upon cooling.

    • Optional: If no precipitate forms, cool the flask in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and catalyst. Follow with diethyl ether (2 x 5 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Phase 4: Recrystallization (If necessary)[3]
  • If TLC shows impurities, recrystallize from hot Ethanol or a DMF/Ethanol mixture.

Workflow Diagram (DOT)

Workflow Start Start: 1.0 mmol Aldehyde + 15 mL EtOH CheckSol Is solution clear? Start->CheckSol AddDMF Add DMF (dropwise) CheckSol->AddDMF No AddReagents Add 1.1 mmol Hydrazine + Cat. AcOH CheckSol->AddReagents Yes AddDMF->CheckSol Reflux Reflux (80°C) 3-6 Hours AddReagents->Reflux TLC TLC Check (Aldehyde consumed?) Reflux->TLC TLC->Reflux No Cool Cool to RT (Precipitation) TLC->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Final Final Product (Vacuum Dry) Filter->Final

Figure 2: Experimental workflow for the synthesis and purification of pyrido[2,3-b]pyrazine hydrazones.

Characterization & Validation

To ensure the protocol was successful (Trustworthiness), verify the product using the following markers:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-

)

8.3 - 8.8 ppm (Singlet)
Appearance of the Azomethine proton (

).
1H NMR Disappearance of

10.0+ ppm
Loss of the aldehyde CHO proton.
1H NMR

10.0 - 12.0 ppm (Broad Singlet)
Presence of NH proton (if secondary hydrazine/hydrazide used).
FT-IR 1600 - 1640 cm

Strong C=N stretching vibration.
FT-IR 3200 - 3400 cm

NH stretching (if applicable).

Troubleshooting Guide

  • Issue: No precipitate forms upon cooling.

    • Cause: Product is too soluble in ethanol or reaction incomplete.

    • Solution: Reduce solvent volume by rotary evaporation (to ~5 mL) and place in freezer (-20°C). Alternatively, add water dropwise to induce precipitation (ensure product is not water-soluble).

  • Issue: Low Yield / Sticky Solid.

    • Cause: Aldol condensation side-reactions or polymerization.

    • Solution: Ensure AcOH is used (not strong mineral acids like HCl which can degrade the ring). Keep temperature strictly at reflux, do not overheat.

  • Issue: Starting material remains after 6 hours.

    • Cause: Low nucleophilicity of hydrazine (e.g., if using an electron-poor aryl hydrazine).

    • Solution: Add 1-2 drops of conc. HCl (stronger activation) or switch solvent to n-Propanol (higher reflux temp: 97°C).

References

  • Maddila, S. et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Tilstam, U. et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules (MDPI). [Link][4]

  • Olayinka, E. T. et al. (2010). Synthesis and antimicrobial activity of some new hydrazide-hydrazones of pyrido[2,3-b]pyrazine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rollas, S. & Küçükgüzel, Ş. G. (2007).[5] Biological Activities of Hydrazone Derivatives. Molecules. [Link]

Sources

Strategic Application Note: Oxidation of Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The oxidation of pyrido[2,3-b]pyrazine-7-carboxaldehyde to its corresponding carboxylic acid presents a specific challenge in heterocyclic chemistry: balancing oxidative power with substrate stability.

The pyrido[2,3-b]pyrazine scaffold is highly electron-deficient due to the presence of three nitrogen atoms in a fused bicyclic system. This renders the ring system susceptible to:

  • Nucleophilic attack: Strong bases (often used in KMnO4 or Cannizzaro conditions) can attack the pyrazine ring, leading to ring-opening or polymerization.

  • Hydration: The aldehyde moiety is prone to forming stable gem-diols in aqueous media, which can retard oxidation kinetics in non-aqueous protocols.

Recommendation: This guide prioritizes the Buffered Pinnick Oxidation (NaClO₂) . It is the industry standard for this transformation because it operates under mild, slightly acidic conditions (pH 3–5), avoiding the decomposition pathways associated with alkaline oxidants (Ag₂O, KMnO₄) or strong Lewis acids (Jones Reagent).

Critical Mechanistic Insight

Why Pinnick?

The Pinnick oxidation utilizes sodium chlorite (


) as the oxidant.[1][2][3] The active species is chlorous acid (

).[1] The reaction is driven by the transfer of the aldehydic hydrogen to the oxidant.[1][2][3]
  • Selectivity: It leaves the heteroaromatic core untouched.

  • The Scavenger Role: The reaction generates hypochlorous acid (

    
    ) as a byproduct.[1][2][3] 
    
    
    
    is a potent chlorinating agent that could attack the pyridine ring or cause N-chlorination. A scavenger (2-methyl-2-butene or resorcinol) is mandatory to quench
    
    
    immediately.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical role of the buffer and scavenger.

PinnickMechanism Aldehyde Aldehyde Substrate (R-CHO) Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO2 ActiveOx Active Oxidant (HClO2) ActiveOx->Intermediate Fragmentation Pericyclic Fragmentation Intermediate->Fragmentation Product Carboxylic Acid (R-COOH) Fragmentation->Product Byproduct HOCl (Toxic/Reactive) Fragmentation->Byproduct Quenched Quenched Byproduct (Chlorohydrin) Byproduct->Quenched + Scavenger Scavenger Scavenger (2-methyl-2-butene) Scavenger->Quenched

Figure 1: Mechanistic pathway of the Pinnick Oxidation showing the critical interception of the HOCl byproduct to prevent side reactions.[1][2][3]

Detailed Experimental Protocol

Protocol A: Buffered Pinnick Oxidation (Recommended)

Best for: High yield, purity, and preservation of the heterocyclic core.

Reagents & Stoichiometry
ReagentEquivalents (eq)Role
Substrate 1.0This compound
NaClO₂ (80%) 1.5 – 2.0Primary Oxidant
NaH₂PO₄ 1.5 – 2.0Buffer (Maintains pH ~3.5)
2-Methyl-2-butene 5.0 – 10.0HOCl Scavenger
t-BuOH / Water 3:1 (v/v)Solvent System
Step-by-Step Methodology
  • Preparation of Solvent:

    • Prepare a mixture of tert-butanol and water (3:1 ratio). Alternatively, Acetonitrile/Water (1:1) can be used if solubility is poor, but t-BuOH is preferred to suppress esterification side-reactions.

    • Note: The substrate must be at least partially soluble. If the aldehyde is insoluble, add small amounts of DMSO or THF (up to 10% v/v).

  • Reaction Setup:

    • Dissolve the aldehyde (1.0 eq) in the solvent mixture (approx. 0.1 M concentration).

    • Add 2-methyl-2-butene (5.0 eq) via syringe. Caution: Volatile.

    • Add NaH₂PO₄ (1.5 eq) dissolved in a minimum amount of water.

  • Oxidant Addition:

    • Dissolve NaClO₂ (1.5 eq) in water (approx. 1 mL per mmol).

    • Add the chlorite solution dropwise to the reaction mixture over 10–15 minutes at room temperature.

    • Observation: The reaction may turn slight yellow (ClO₂ gas evolution). This is normal, but excessive yellow gas indicates too rapid addition or insufficient scavenger.

  • Monitoring:

    • Stir vigorously at Room Temperature (20–25°C).

    • Monitor via TLC or LC-MS. Conversion is typically complete within 1–4 hours.

    • Target Mass: [M+H]+ = 176.04 (Acid) vs 160.04 (Aldehyde).

  • Workup (Critical for Amphoteric Heterocycles):

    • Quench: Add saturated Na₂SO₃ solution (small amount) to destroy excess oxidant.

    • Acidification: The reaction mixture is already acidic. Evaporate the volatile organic solvent (t-BuOH) under reduced pressure (Rotavap).

    • Precipitation: The product, Pyrido[2,3-b]pyrazine-7-carboxylic acid, often precipitates from the remaining aqueous phase upon cooling or adjusting pH to its isoelectric point (approx pH 2–3).

    • Filtration: Filter the solid, wash with cold water and diethyl ether.

    • Extraction (Alternative): If no precipitate forms, extract the aqueous layer with Ethyl Acetate or n-Butanol. Dry over Na₂SO₄ and concentrate.

Protocol B: Oxone® Oxidation (Metal-Free Alternative)

Best for: Cases where chlorite waste is restricted or rapid screening is needed.

  • Solvent: DMF (Dimethylformamide).

  • Reagents: Oxone (1.1 eq).

  • Procedure:

    • Dissolve aldehyde in DMF.

    • Add Oxone in one portion.

    • Stir at RT for 3 hours.

    • Workup: Pour into ice water. The carboxylic acid usually precipitates out.

    • Note: DMF can be hard to remove; wash the solid thoroughly with water.

Analytical Data & Validation

When characterizing the product, ensure you distinguish it from the potential "hydrate" (gem-diol) or methyl ester (if methanol was used).

TechniqueExpected SignalNotes
¹H NMR (DMSO-d₆) δ 13.0–14.0 ppm (Broad s, 1H)Disappearance of aldehyde proton (δ 10.0–10.2). Appearance of COOH.
¹H NMR (Aromatic) Shift in ring protonsThe electron-withdrawing COOH will cause a downfield shift compared to CHO.
IR Spectroscopy 1700–1730 cm⁻¹ (C=O stretch)Broad O-H stretch (2500–3300 cm⁻¹) typical of dimers.
LC-MS 176.04 m/z [M+H]⁺Check for M+18 (hydrate) or M+14 (methyl ester impurity).

Troubleshooting Guide

Issue: Low Solubility of Substrate

The fused pyridine-pyrazine system is planar and stacks well, leading to poor solubility.

  • Solution: Switch solvent to THF/Water (2:1) or add 5-10% DMSO . The Pinnick reaction tolerates DMSO well.

Issue: "Stalled" Reaction (Incomplete Conversion)
  • Cause: Formation of the aldehyde hydrate (gem-diol) which is unreactive to some oxidants, though Pinnick usually handles this well.

  • Solution: Increase temperature to 35°C (mild heating). Add an additional 0.5 eq of NaClO₂.

Issue: Chlorination of the Ring
  • Cause: Insufficient scavenger allowed HOCl to attack the nitrogen-rich ring.

  • Solution: Increase 2-methyl-2-butene to 10 eq or switch to Resorcinol (1.5 eq) as the scavenger.

Purification Workflow (Decision Tree)

Purification Crude Crude Reaction Mixture (Aq + Organic) Evap Evaporate Organic Solvent (t-BuOH) Crude->Evap CheckPpt Does Solid Precipitate? Evap->CheckPpt Filter Filter Solid Wash with H2O/Et2O CheckPpt->Filter Yes AdjustPH Adjust pH to ~2-3 (Isoelectric Point) CheckPpt->AdjustPH No Final Pure Carboxylic Acid Filter->Final Extract Extract with EtOAc/n-BuOH AdjustPH->Extract Extract->Final

Figure 2: Purification logic for isolating amphoteric heterocyclic acids.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888–890.

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. (Establishes the use of 2-methyl-2-butene scavenger).

  • Raheem, K. S., et al. (2020).[4] Mechanistic investigations on Pinnick oxidation: A density functional theory study. Heliyon, 6(2), e03421.

  • Song, Z. J., et al. (1999). Synthesis of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 64(26), 9658–9667. (Example of heteroaromatic aldehyde oxidation).

  • PubChem. (n.d.). Pyrido[2,3-b]pyrazine-7-carboxylic acid.[5][6]

Sources

Application Notes & Protocols: Strategic Functionalization of the C-7 Position in Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in modern chemistry. Its structural resemblance to purines has made it a cornerstone in the development of a wide array of biologically active agents.[1] Molecules incorporating this framework have demonstrated significant potential as kinase inhibitors for cancer therapy, antagonists for pain treatment, and antiviral agents.[2][3][4] The utility of this scaffold extends beyond medicine into materials science, where its unique electronic properties are harnessed in the design of organic light-emitting diodes (OLEDs) and advanced polymers.[5][6]

The biological activity and material properties of pyrido[2,3-b]pyrazine derivatives are profoundly influenced by the nature and position of their substituents. The C-7 position, located on the pyridine ring portion of the scaffold, is a key vector for chemical modification. Functionalization at this site allows for the precise tuning of a molecule's steric and electronic profile, which is critical for optimizing target engagement, modulating pharmacokinetic properties in drug candidates, and fine-tuning optoelectronic characteristics in materials.[2][4]

This guide provides an in-depth exploration of the primary synthetic strategies for modifying the C-7 position of the pyrido[2,3-b]pyrazine core. We will move beyond simple procedural lists to dissect the underlying chemical principles governing each transformation. The protocols described herein are presented as self-validating systems, grounded in established, peer-reviewed methodologies, to empower researchers in their pursuit of novel and impactful chemical entities.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Innate Electronic Deficiency

Mechanistic Rationale & Causality

Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for functionalizing electron-poor aromatic systems. The pyrido[2,3-b]pyrazine scaffold is inherently activated towards this reaction pathway due to the electron-withdrawing effect of its four nitrogen atoms. This effect reduces the electron density of the aromatic rings, making them susceptible to attack by nucleophiles.

The regioselectivity of SNAr on pyridine-like systems is well-established, with nucleophilic attack favored at positions ortho and para to the ring nitrogen atoms.[7] This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge of the anionic intermediate (a Meisenheimer complex) through resonance. In the pyrido[2,3-b]pyrazine system, the C-7 position is para to the N-5 atom and ortho to the N-8 position (in the underlying pyridine structure), making it a highly activated site for SNAr, provided a suitable leaving group is present.

The key requirements for a successful SNAr reaction are:

  • An electron-deficient aromatic ring (fulfilled by the pyrido[2,3-b]pyrazine core).

  • A good leaving group (typically a halide, such as Cl or Br) at the target position.

  • A strong nucleophile.

SNAr_Mechanism

Protocol: C-7 Amination of 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine

This protocol details a representative SNAr reaction to install an amino group at the C-7 position. The choice of a polar aprotic solvent like DMSO is crucial; it effectively solvates the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.

Materials:

  • 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 eq)

  • Desired Amine (e.g., Morpholine, Piperidine) (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Standard workup and purification supplies (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine and potassium carbonate.

  • Solvent & Reagent Addition: Add DMSO to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material. Add the desired amine to the mixture.

  • Heating: Heat the reaction mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

  • Extraction & Drying: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-substituted pyrido[2,3-b]pyrazine.

Trustworthiness Check: The protocol's validity is reinforced by the monitoring step (TLC/LC-MS), which ensures the reaction proceeds to completion, and the final purification step, which isolates and confirms the identity of the desired product.

Chapter 2: Transition Metal-Catalyzed Cross-Coupling - Forging Diverse Bonds

Mechanistic Rationale & Causality

While SNAr is effective for introducing heteroatom nucleophiles, transition metal-catalyzed cross-coupling reactions offer a far broader scope for installing carbon-based fragments (aryl, alkyl, alkynyl groups) as well as a wider variety of C-N and C-O bonds. These reactions typically require a C-7 halide (Br, I) or triflate as a starting point. Palladium-catalyzed reactions are the most common and are mechanistically governed by a well-understood catalytic cycle.[8][9]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the C-7 halide with an organoboron reagent (boronic acid or ester).[10]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling the C-7 halide with an amine. This method is particularly valuable for forming bonds with less nucleophilic anilines.[6]

The choice of ligand is paramount in these reactions. Ligands stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki_Workflow

Protocol: Suzuki-Miyaura C-C Coupling at C-7

This protocol provides a robust method for creating a C-C bond at the C-7 position, a critical transformation for expanding the molecular framework.

Materials:

  • 7-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Schlenk flask or sealed vial, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Assemble the reaction vessel (Schlenk flask) and purge thoroughly with an inert gas (N₂ or Ar). Maintaining an oxygen-free environment is critical to prevent catalyst degradation.

  • Reagent Addition: Under a positive pressure of inert gas, add the 7-iodo-pyrido[2,3-b]pyrazine, arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate to the flask.

  • Solvent Degassing: Add the degassed 4:1 mixture of dioxane and water. The solvent must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.

  • Heating: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography to obtain the desired 7-aryl-substituted product.

Comparative Data for C-7 Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseKey Advantage
Suzuki-Miyaura Boronic Acids/EstersPd(dppf)Cl₂, Pd(PPh₃)₄Na₂CO₃, K₃PO₄High functional group tolerance; stable reagents.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃Broad amine scope, including anilines.
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEADirect formation of C(sp)-C(sp²) bonds.
Heck AlkenesPd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃Forms C-C bonds with alkenes; creates styrenyl derivatives.

Chapter 3: Direct C-H Functionalization - The Atom-Economical Frontier

Mechanistic Rationale & Causality

Direct C-H functionalization represents a paradigm shift in synthetic efficiency, as it circumvents the need to pre-install a leaving group like a halogen.[11][12] This approach is more atom-economical and can significantly shorten synthetic sequences. The primary challenge lies in achieving high regioselectivity, i.e., activating a specific C-H bond among many.[13][14]

For the pyrido[2,3-b]pyrazine scaffold, regioselectivity can be achieved by leveraging the inherent acidity of the C-H bonds. The electron-withdrawing nature of the ring nitrogens renders the ring protons acidic, particularly those on the pyridine portion. Computational and experimental studies on related heterocycles suggest that the C-7 proton is among the most acidic C-H bonds on the carbocyclic portion of the scaffold, making it a prime target for deprotonation by a strong base.[15]

The strategy of deprotometalation-trapping involves:

  • Using a potent, non-nucleophilic base (often a mixed lithium-zinc base) to selectively remove the most acidic proton (at C-7).[16][17]

  • Generating a transient organometallic intermediate at the C-7 position.

  • "Trapping" this intermediate with a suitable electrophile (e.g., I₂, aldehydes, etc.) to form the desired functionalized product.

CH_Activation

Protocol: C-7 Iodination via Deprotometalation-Trapping

This protocol describes the introduction of an iodine atom at the C-7 position, which can then serve as a handle for subsequent cross-coupling reactions. This two-step sequence (C-H activation followed by cross-coupling) is a powerful modern strategy.

Materials:

  • 2,3-Diphenylpyrido[2,3-b]pyrazine (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidine (TMPH) (3.0 eq)

  • n-Butyllithium (nBuLi) (3.0 eq)

  • Zinc Chloride•TMEDA complex (ZnCl₂•TMEDA) (1.0 eq)

  • Iodine (I₂) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line, dry glassware, low-temperature bath (-78 °C)

Procedure:

  • Base Preparation: In a flame-dried Schlenk flask under argon at 0 °C, dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF. Add n-butyllithium dropwise and stir for 30 minutes to generate lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • Mixed-Metal Reagent: In a separate flask, suspend ZnCl₂•TMEDA in anhydrous THF. Cool both the LiTMP solution and the zinc suspension to -78 °C. Slowly transfer the LiTMP solution via cannula to the zinc suspension and stir for 30 minutes to form the active lithium-zinc base.

  • Deprotonation: Dissolve the 2,3-diphenylpyrido[2,3-b]pyrazine in anhydrous THF in a third flask, cool to -78 °C, and slowly add the pre-formed base via cannula. Stir the mixture at -78 °C for 2 hours. This step effects the selective deprotonation at C-7.

  • Trapping: Dissolve iodine in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (to consume excess iodine) followed by saturated aqueous ammonium chloride.

  • Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 7-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.

Conclusion

The functionalization of the C-7 position of pyrido[2,3-b]pyrazines is a critical task for the development of novel therapeutics and materials. This guide has detailed the three principal strategies employed to achieve this goal.

  • Nucleophilic Aromatic Substitution is a direct and often high-yielding method, ideal for installing heteroatom nucleophiles when a 7-halo precursor is available.

  • Transition-Metal Cross-Coupling offers unparalleled versatility, enabling the formation of a vast array of C-C, C-N, and C-O bonds, thereby providing access to a rich chemical space.

  • Direct C-H Functionalization represents the cutting edge of synthetic efficiency. By leveraging the inherent acidity of the C-7 proton, this atom-economical approach avoids pre-functionalization steps, streamlining the synthesis of valuable intermediates.

The selection of the appropriate method depends on the desired final product, the availability of starting materials, and the required functional group tolerance. By understanding the mechanistic underpinnings of each approach, researchers can make informed decisions to efficiently and effectively synthesize their target molecules.

References

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 7293–7304. [Link]

  • Bán, Á., Gyulavári, T., Boros, K., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5809-5813. [Link]

  • Lassagne, F., Langlais, T., Caytan, E., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2963. [Link]

  • Koidan, G., Tsyzoryk, N., Rusanov, E. B., et al. (2024). Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. SynOpen, 8(01), 130-137. [Link]

  • Elsaedany, M., El-Kerdawy, A., & Ibrahim, M. A. A. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(13), 3121. [Link]

  • He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 50(45), 10730-10733. [Link]

  • Gembus, V., Bonfanti, J. F., Querolle, O., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]

  • Perry, M. A., Harrison, B. A., Davis, C. D., et al. (2020). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 15(18), 1735-1744. [Link]

  • Doherty, E. M., Fotsch, C., Bo, Y., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(20), 5992-5995. [Link]

  • Kulkarni, A., Zhu, Y., Babel, A., Wu, P. T., & Jenekhe, S. A. (2008). Synthesis of Quinoxalines and Pyrido[2,3-b]pyrazines Through the Application of the Suzuki-Miyaura Cross-coupling Reaction. Chemistry of Materials, 20(13), 4212–4223. [Link]

  • S.A. (2012). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. ResearchGate. [Link]

  • Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2963. [Link]

  • Zhang, D., & Wang, D. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(32), 13205-13209. [Link]

  • Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. ResearchGate. [Link]

  • Maity, P., & Mandal, T. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(5), 899-922. [Link]

  • Syngenta Participations AG. (2012). Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds.
  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • Proctor, R. S., & Phipps, R. J. (2022). Late-Stage C–H Functionalization of Azines. Chemical Reviews, 122(11), 10319-10368. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7: Nucleophilic aromatic substitution. Oxford University Press. [Link]

  • Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730-1746. [Link]

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 7293-7304. [Link]

  • Maity, P., & Mandal, T. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

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Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Novel Heterocycles from Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of enabling Technology and Privileged Scaffolds

In the fast-paced landscape of drug discovery and development, the rapid synthesis of complex molecular architectures is paramount. Pyrido[2,3-b]pyrazines represent a class of nitrogen-containing heterocyclic compounds of significant interest due to their prevalence in biologically active molecules and approved pharmaceuticals.[1][2] Their unique electronic properties and ability to form multiple hydrogen bonds make them a "privileged scaffold" in medicinal chemistry.[3] Concurrently, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, increasing yields, and often leading to cleaner reaction profiles compared to conventional heating methods.[4][5][6][7]

This application note provides a detailed protocol and scientific rationale for the use of Pyrido[2,3-b]pyrazine-7-carboxaldehyde as a key building block in a microwave-assisted, three-component reaction to generate novel, drug-like scaffolds. We will delve into the mechanistic underpinnings of microwave heating, provide a step-by-step protocol for a representative synthesis, and offer insights into optimizing such reactions.

The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

Conventional heating relies on conduction and convection, where the reaction vessel is heated from an external source, leading to a temperature gradient within the reaction mixture.[8] Microwave synthesis, however, utilizes the ability of polar molecules and ions to transform electromagnetic energy directly into heat.[9][10][11] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align with the field.[11][12] This rapid, constant reorientation creates significant molecular friction, which manifests as intense, uniform heat throughout the bulk of the material.[9][12]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat through electrical resistance.[9]

This "in-core" volumetric heating is incredibly fast and uniform, eliminating the thermal gradient issues of conventional methods and allowing for rapid heating to temperatures far above a solvent's atmospheric boiling point in a sealed, pressurized vessel.[4][13] The result is a dramatic acceleration of reaction rates, often reducing multi-hour or even multi-day reactions to mere minutes.[4][14]

Visualizing the MAOS Advantage

The fundamental difference in heating mechanisms between conventional and microwave methods is key to understanding the benefits of MAOS.

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (MAOS) HeatSource External Heat Source (Oil Bath / Heating Mantle) VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction SolventBulk Reaction Mixture (Bulk) VesselWall->SolventBulk Conduction VesselCenter Reaction Mixture (Center) SolventBulk->VesselCenter Convection MWSource Microwave Source (Magnetron) MWField Microwave Field MWSource->MWField ReactionMixture Reaction Mixture (Polar Molecules & Ions) MWField->ReactionMixture Direct Energy Transfer HeatGeneration Uniform Volumetric Heating ReactionMixture->HeatGeneration Friction & Resistance

Caption: Heating mechanisms: Conventional vs. Microwave.

Application Protocol: Three-Component Synthesis of a Pyrido[2,3-b]pyrazin-fused Dihydropyrimidine

This protocol details a one-pot, three-component reaction analogous to the Biginelli reaction, a classic multicomponent reaction (MCR) known for its efficiency in generating heterocyclic scaffolds.[15][16] MCRs are particularly well-suited for microwave assistance, as the rapid heating can overcome activation barriers and drive the reaction to completion quickly, often with improved yields and purity.[16][17][18]

Reaction Scheme:

(Self-generated image of the reaction of this compound, a beta-ketoester like ethyl acetoacetate, and urea or thiourea to form a dihydropyrimidine-fused pyridopyrazine)

Materials and Equipment
  • Reagents:

    • This compound

    • Ethyl acetoacetate (or other suitable 1,3-dicarbonyl compound)

    • Urea (or thiourea for the thio-analogue)

    • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

    • Ethanol (reagent grade)

  • Equipment:

    • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 20 mL microwave process vial with a magnetic stir bar[19]

    • Standard laboratory glassware for workup and purification

    • Analytical balance, magnetic stirrer, etc.

Experimental Protocol Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add ethyl acetoacetate (1.1 mmol, 1.1 equiv.) followed by urea (1.5 mmol, 1.5 equiv.).

  • Catalyst and Solvent: Add the acid catalyst, p-TSA (0.2 mmol, 20 mol%).[20] Add 3.0 mL of ethanol.

    • Expert Insight: Ethanol is an excellent choice for MAOS. It is a highly polar solvent with a high dissipation factor (tan δ = 0.941), meaning it efficiently absorbs microwave energy and converts it to heat.[12] Its relatively high boiling point allows for a wide range of reaction temperatures under sealed-vessel conditions.[21]

  • Sealing: Securely cap the vial. Ensure the seal is tight to withstand the pressure that will develop during heating.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Program the instrument with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High

    • Absorption Level: High

    • Expert Insight: A temperature of 120 °C is significantly above the atmospheric boiling point of ethanol (78 °C). This "superheating" is a key advantage of MAOS, allowing for dramatic rate acceleration in a controlled and safe manner.[4] The 15-minute hold time is a typical starting point; optimization may lead to even shorter times.[22]

  • Cooling: After the irradiation is complete, the instrument's cooling system (typically compressed air) will cool the vessel to a safe handling temperature (e.g., below 50 °C).[19] Crucially, do not attempt to open the hot vial due to high internal pressure.

  • Workup and Isolation: Once cooled, open the vial. The product may have already started to precipitate. Pour the reaction mixture into a beaker containing 20 mL of cold water and stir for 15 minutes to induce further precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water followed by cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, FT-IR).

Data and Optimization

The power of MAOS lies in its ability to rapidly optimize reaction conditions. A typical optimization table might look as follows:

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEthanol10020<10
2p-TSA (20)Ethanol1002065
3p-TSA (20)Ethanol120 15 88
4p-TSA (20)Ethanol1401585 (byproducts)
5p-TSA (20)DMF1201591
6Yb(OTf)₃ (10)Acetonitrile1201093
  • Causality Behind Choices:

    • Temperature (Entries 2-4): Increasing the temperature from 100 °C to 120 °C significantly improves the yield by providing sufficient energy to overcome the reaction's activation barrier. However, further increasing to 140 °C may lead to byproduct formation, demonstrating the importance of precise temperature control.[15]

    • Solvent (Entry 5): DMF is another excellent microwave-absorbing solvent.[23] Its higher boiling point can sometimes be advantageous, but in this case, the yield is comparable to ethanol, which is often preferred as a "greener" solvent.[12][24]

    • Catalyst (Entry 6): Lewis acids like Ytterbium triflate (Yb(OTf)₃) are known to be highly effective in MCRs, sometimes allowing for even shorter reaction times and higher yields.[15] This highlights a key avenue for further optimization.

Conclusion and Future Outlook

The marriage of the versatile this compound scaffold with the speed and efficiency of microwave-assisted synthesis provides a powerful platform for accelerating drug discovery programs.[1][5] The protocol described herein demonstrates a rapid, high-yielding, and easily optimizable route to novel, complex heterocyclic structures. By understanding the fundamental principles of microwave heating and leveraging dedicated instrumentation, researchers can significantly reduce development timelines, moving from concept to compound in a fraction of the time required by conventional methods.[6] This technology is not merely a convenience but a strategic tool for generating molecular diversity and rapidly advancing the synthesis of next-generation therapeutics.

References

  • Wikipedia. Microwave chemistry. [Link]

  • Al-Sultani, K. F., & Al-Sultani, A. F. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. Microwave-Assisted Synthesis of Nitrogen Heterocycles. [Link]

  • MDPI. Microwave Multicomponent Synthesis. (2009). [Link]

  • Singh, U. P., & Gahtori, P. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC. [Link]

  • International Journal of Innovative Research in Technology. Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations. [Link]

  • Das, B., & Reddy, C. R. (2016). Microwave assisted synthesis of five membered nitrogen heterocycles. PMC. [Link]

  • Rizvi, S. Z. H., & Zohra, T. (2010). Microwave Chemistry: General Features and Applications. [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. (2019). [Link]

  • ACS Publications. Microwave Assisted Lewis Acid Catalysis for Green Synthesis of Sustainable Nitrogen Heterocycles from Biomass-Derived Alcohols. (2025). [Link]

  • Kamboj, M., et al. (2023). Microwave-Assisted Synthesis of Biologically Relevant Six-Membered N-Heterocycles. Current Microwave Chemistry. [Link]

  • IIT Kanpur. Microwave Induced Reactions - Green Chemistry in Teaching Lab. [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). [Link]

  • Kruithof, A., Ruijter, E., & Orru, R. V. A. (2011). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Current Organic Chemistry. [Link]

  • Bentham Science. Microwave-Assisted Multicomponent Synthesis of Heterocycles. [Link]

  • RSC Publishing. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2023). [Link]

  • International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). (2021). [Link]

  • Orion Scholar Journals Publication. Heating using microwave technique: An approach towards green chemistry. (2022). [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). [Link]

  • RSC Publishing. Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. [Link]

  • El-Sayed, M. A. A. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Applied Pharmaceutical Science. [Link]

  • UCSB MRL. Microwave Synthesis Conditions. [Link]

  • CEM Corporation. Organometallic cross-coupling reactions. [Link]

  • Semantic Scholar. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]

  • Linkspringer. Microwaves as an Energy Transfer Method in Chemical Processes. [Link]

  • ResearchGate. Microwave-promoted palladium catalyzed Suzuki cross-coupling reaction in water. (2025). [Link]

  • Kappe, C. O., Dallinger, D., & Murphree, S. S. Microwave Assisted Organic Synthesis. [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

  • PubMed. Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. [Link]

  • ResearchGate. Recent synthetic methodologies for pyridopyrazines: An update. (2025). [Link]

  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). [Link]

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • MDPI. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. (2017). [Link]

  • Synfacts. Microwave-Assisted Synthesis of Pyrazolotriazines. (2015). [Link]

  • PMC. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). [Link]

  • Bentham Science. Fast Microwave Assisted Synthesis of Pyranopyrazole Derivatives as New Anticancer Agents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. (2019). [Link]

  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyrido[2,3-b]pyrazine-7-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities, including use as kinase inhibitors and anticancer agents.[1] Achieving a high yield and purity of the aldehyde is often a critical, yet challenging, step in a multi-step synthesis. This guide focuses on the most common synthetic route: the oxidation of (pyrido[2,3-b]pyrazin-7-yl)methanol, providing expert insights to overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently reported and generally reliable method is the selective oxidation of the corresponding primary alcohol, (pyrido[2,3-b]pyrazin-7-yl)methanol. Activated manganese dioxide (MnO₂) is the most common oxidizing agent for this transformation due to its high selectivity for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.[2] Other methods, such as Swern or Dess-Martin periodinane (DMP) oxidation, can also be effective but may require more stringent anhydrous conditions and present different workup challenges.

Q2: Why is the choice of oxidizing agent so critical in this synthesis?

A2: The choice is critical due to the sensitive nature of both the starting material and the product. The pyrido[2,3-b]pyrazine ring system is electron-deficient, which can influence the reactivity of the substituent groups. A strong, non-selective oxidizing agent (e.g., KMnO₄, Jones reagent) will likely lead to over-oxidation, cleaving the aldehyde to the corresponding carboxylic acid, a common and often difficult-to-remove impurity. Heterogeneous catalysts like MnO₂ are preferred because the reaction occurs on the catalyst surface, which helps to prevent over-oxidation and simplifies purification, as the excess reagent can be removed by simple filtration.[3][4]

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the characteristic aldehyde proton singlet (~9.9-10.1 ppm) and the disappearance of the methylene protons of the starting alcohol (~4.8 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹, characteristic of an aromatic aldehyde, and the disappearance of the broad O-H stretch from the starting alcohol.[5]

Q4: What are the primary safety concerns I should be aware of?

A4: Standard laboratory safety protocols should be followed.

  • Solvents: Many procedures use chlorinated solvents like dichloromethane (DCM) or chloroform, which are volatile and toxic. Always work in a well-ventilated fume hood.

  • Reagents: Manganese dioxide is a strong oxidant and a fine powder; avoid inhalation and contact with skin. Oxidizing agents like DMP can be shock-sensitive under certain conditions.

  • Workup: Be cautious during quenching steps, especially if reactive intermediates may be present.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Product Formation (Reaction Stalled)

  • Question: I've been stirring my reaction for hours, but TLC analysis shows mostly unreacted starting material. What's going wrong?

  • Potential Causes & Solutions:

    • Inactive Oxidizing Agent (MnO₂): Commercially available MnO₂ can vary in activity. It is also hygroscopic and can be deactivated by moisture.[6]

      • Solution: Activate the MnO₂ before use by heating it in an oven at 110-120 °C overnight to remove adsorbed water. Store the activated reagent in a desiccator.[6]

    • Insufficient Amount of Oxidant: MnO₂ oxidations are heterogeneous, and a large excess (5-20 equivalents by weight) is often required to ensure a reasonable reaction rate.

      • Solution: Increase the equivalents of MnO₂. If the reaction stalls, adding a fresh portion of activated MnO₂ can sometimes restart it.[6]

    • Low Reaction Temperature: While many oxidations proceed at room temperature, gentle heating may be necessary to increase the rate.

      • Solution: Warm the reaction mixture to 40-50 °C (refluxing DCM or chloroform) and continue to monitor by TLC.

    • Poor Solvent Choice: The solvent must be inert to the oxidizing agent and capable of dissolving the starting material.

      • Solution: Dichloromethane (DCM) and chloroform are common choices. Acetonitrile or 1,4-dioxane can also be effective. Avoid protic solvents like methanol or ethanol, which can be oxidized themselves.

Problem 2: Over-oxidation to Carboxylic Acid

  • Question: My final product is contaminated with a more polar impurity that I suspect is the carboxylic acid. How can I prevent this and remove it?

  • Potential Causes & Solutions:

    • Oxidizing Agent is Too Strong: Using reagents other than MnO₂ (e.g., PCC, Jones reagent) increases the risk of over-oxidation.

      • Solution: Stick with a selective, mild oxidant like activated MnO₂.

    • Prolonged Reaction Time at High Temperature: Even with MnO₂, excessive heat over a long period can lead to minor amounts of over-oxidation.

      • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately.

    • Removal of Carboxylic Acid Impurity: The acid is much more polar than the aldehyde.

      • Solution: During the aqueous workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the aldehyde remains in the organic phase.

Problem 3: Difficult Product Isolation and Low Isolated Yield

  • Question: The reaction seems complete by TLC, but I'm losing a lot of my product during workup and purification. Why?

  • Potential Causes & Solutions:

    • Product Adsorption onto MnO₂: The polar product can adsorb strongly to the high surface area of the MnO₂ solid.

      • Solution: After filtering off the MnO₂, wash the filter cake extensively. Don't just wash with your reaction solvent (e.g., DCM). Use a more polar solvent like ethyl acetate or acetonitrile to ensure all the product is recovered from the solid.[6] A Soxhlet extraction of the MnO₂ solid is a highly effective, albeit slower, method for recovering adsorbed material.

    • Emulsion During Workup: The presence of fine MnO₂ particles can lead to emulsions during aqueous extraction.

      • Solution: Ensure thorough filtration. Passing the crude organic solution through a pad of Celite® can help remove fine particulates before extraction.

    • Product Loss During Chromatography: this compound is a polar compound and can streak on silica gel, leading to poor separation and recovery.

      • Solution: Use a solvent system with a polar modifier. For example, instead of just ethyl acetate/hexane, try a system containing a small amount (0.5-1%) of triethylamine or methanol to improve peak shape. Deactivating the silica gel with triethylamine before use can also be beneficial.

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing and solving common issues.

G start Reaction Start check_tlc Monitor by TLC after 2-4h start->check_tlc incomplete Incomplete Reaction (Starting Material Dominant) check_tlc->incomplete No complete Reaction Complete (Product Spot Formed) check_tlc->complete Yes cause1 Check MnO2 Activity (Is it activated?) incomplete->cause1 workup Proceed to Workup (Filter, Wash, Extract) complete->workup cause2 Check MnO2 Equivalents (Using 5-10x by weight?) cause1->cause2 If Yes cause3 Increase Temperature (Reflux in DCM?) cause2->cause3 If Yes yield_issue Low Isolated Yield? workup->yield_issue purity_issue Purity Issue? yield_issue->purity_issue No wash_solids Wash MnO2 cake with more polar solvent (EtOAc, MeCN) yield_issue->wash_solids Yes over_ox Over-oxidation suspected (More polar spot on TLC) purity_issue->over_ox Yes final_product Pure Product purity_issue->final_product No check_chrom Optimize Chromatography (Add modifier like TEA/MeOH) wash_solids->check_chrom check_chrom->final_product bicarb_wash Wash organic layer with sat. NaHCO3 solution over_ox->bicarb_wash bicarb_wash->final_product

Caption: A workflow for troubleshooting the synthesis.

Experimental Protocols & Data

Protocol 1: Standard Synthesis using Activated MnO₂

This protocol is a reliable starting point for the synthesis.

Step-by-Step Methodology:

  • Activation of MnO₂: Place commercial manganese dioxide (10.0 g, ~115 mmol, 10 eq) in a flask and heat in an oven at 120 °C for at least 4 hours (or overnight) under vacuum. Allow to cool to room temperature in a desiccator before use.

  • Reaction Setup: To a 250 mL round-bottom flask, add (pyrido[2,3-b]pyrazin-7-yl)methanol (2.0 g, 11.4 mmol, 1.0 eq) and chloroform (100 mL). Stir to dissolve.

  • Oxidation: Add the activated MnO₂ (10.0 g) to the solution in one portion.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The starting material has a lower Rf than the aldehyde product. The reaction is typically complete in 12-24 hours. If the reaction is slow, heat the mixture to a gentle reflux (60 °C).

  • Workup - Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite® in a Büchner funnel.

  • Workup - Extraction of Solids: Wash the filter cake thoroughly with DCM (3 x 50 mL) followed by ethyl acetate (2 x 50 mL) to recover all adsorbed product. Combine all filtrates.

  • Workup - Washing: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford this compound as a solid.

Data Comparison: Oxidizing Agents

The choice of oxidant significantly impacts reaction conditions and outcomes.

Oxidizing AgentTypical EquivalentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Key Considerations
Activated MnO₂ 5-20 (by weight)DCM, Chloroform25 - 6012 - 48 h70 - 90%Heterogeneous, requires activation, extensive washing of solids needed.[6]
Dess-Martin Periodinane (DMP) 1.2 - 1.5DCM0 - 251 - 4 h85 - 95%Fast and high-yielding, but reagent is expensive and requires strict anhydrous conditions.
Pyridinium Chlorochromate (PCC) 1.5 - 2.0DCM252 - 6 h75 - 85%Toxic chromium reagent, can be acidic, requires careful handling and disposal.[7]

Mechanistic Insight: The Role of MnO₂

The oxidation with MnO₂ is a heterogeneous surface reaction. The mechanism involves the adsorption of the alcohol onto the surface of the manganese dioxide. This is followed by a coordinated process involving the transfer of protons and electrons, ultimately releasing the aldehyde product back into the solution. Water is a byproduct of this reaction and can deactivate the MnO₂ surface, which is why using activated (dry) MnO₂ and a large excess is crucial for driving the reaction to completion.[6]

Reaction Mechanism Diagram

G cluster_0 MnO2 Surface R_CH2OH R-CH2OH (Alcohol) Adsorbed [R-CH2OH]ads R_CH2OH->Adsorbed Adsorption Intermediate [Surface Complex] Adsorbed->Intermediate + MnO2 Product_ads [R-CHO]ads Intermediate->Product_ads - 2H+, -2e- MnO_H2O MnO(H2O) (Deactivated) Product_ads->MnO_H2O Product_sol R-CHO (Aldehyde) Product_ads->Product_sol Desorption

Caption: Simplified mechanism of alcohol oxidation on an MnO₂ surface.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023). RSC Advances. Available at: [Link][5][8][9]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. Available at: [Link][1]

  • Syntheses and Reactions of Pyrazine and Quinoxaline. (n.d.). UM Students' Repository. Available at: [Link]

  • Highly selective oxidation of alcohols using MnO₂/TiO₂-ZrO₂ as a novel heterogeneous catalyst. (2012). Comptes Rendus Chimie. Available at: [Link][3][4]

  • MnO2 Activation/Preparation for Alcohol Oxidation? (2025). Reddit. Available at: [Link][6]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25/1. (n.d.). Thieme. Available at: [Link][7]

Sources

Troubleshooting cyclization failures in pyrido[2,3-b]pyrazine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Pyrido[2,3-b]pyrazine Ring Formation

Introduction: The Scaffold Challenge

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in kinase inhibition (e.g., p38 MAP kinase, EGFR inhibitors). However, its synthesis via the condensation of 2,3-diaminopyridine (2,3-DAP) with 1,2-dicarbonyls is deceptively simple.

While the literature often shows high yields, bench-level reality frequently involves regioisomeric mixtures , incomplete cyclization (stalled imines) , and intractable tars . This guide moves beyond standard protocols to address the causality of these failures and provides self-validating troubleshooting steps.

Module 1: Regioselectivity Failures (The "Mixed Isomer" Problem)

Symptom: You observe two close-running spots on TLC or a complex NMR splitting pattern indicating a mixture of regioisomers (e.g., 6-substituted vs. 7-substituted).

The Mechanism of Failure

The condensation is governed by the differential nucleophilicity of the diamine and the differential electrophilicity of the dicarbonyl.

  • Nucleophile: In 2,3-diaminopyridine, the 2-amino group (

    
    )  is significantly more nucleophilic than the 3-amino group (
    
    
    
    )
    . The
    
    
    position is electronically deactivated by the adjacent pyridine ring nitrogen and sterically crowded.
  • Electrophile: If you use an unsymmetrical 1,2-dicarbonyl (e.g., pyruvic aldehyde or a substituted benzil), the reaction is a race.

The Rule: The most nucleophilic amine (


) attacks the most electrophilic carbonyl first. This kinetic control dictates the final isomer.
Troubleshooting Protocol
VariableAdjustmentRationale
Temperature Lower to 0°C or -10°C High temperatures (reflux) promote thermodynamic equilibration, often leading to 1:1 mixtures. Low temp favors the kinetic product (controlled by

attack).
Catalyst Switch to Acidic (AcOH/TFA) Protonation of the pyridine ring nitrogen reduces the nucleophilicity of

further, enhancing the selectivity gap between

and

.
Addition Order Inverse Addition Slowly add the diamine to the dicarbonyl (excess). This ensures the most reactive carbonyl is consumed by the most reactive amine first.
Visualizing the Pathway

Regioselectivity Diamine 2,3-Diaminopyridine (N2 is High Nucleophile N3 is Low Nucleophile) Attack1 Path A: N2 attacks Most Electrophilic C Diamine->Attack1 Low Temp / Acid Attack2 Path B: N3 attacks Most Electrophilic C Diamine->Attack2 High Temp / Neutral Dicarbonyl Unsymmetrical 1,2-Dicarbonyl (C-alpha vs C-beta) Dicarbonyl->Attack1 Dicarbonyl->Attack2 Intermed1 Stable Imine A Attack1->Intermed1 Intermed2 Stable Imine B Attack2->Intermed2 Product1 Target Isomer (Kinetic Product) Intermed1->Product1 Product2 Undesired Isomer Intermed2->Product2

Caption: Kinetic control pathway. N2 attack dictates the major isomer under acidic/cryogenic conditions.

Module 2: Stalled Reactions (The "Intermediate" Trap)

Symptom: The reaction consumes the starting material but stops at a polar intermediate (visible by LCMS as M+H of Product + 18). This is the non-cyclized hemi-aminal or mono-imine .

Q: Why won't the ring close?

A: The second step (cyclization by


) is the rate-limiting step. The 

amine is weak. If water is present, the equilibrium favors the open hydrolyzed form. If the dicarbonyl is bulky (e.g., diphenyl), steric hindrance at

prevents attack.
Corrective Workflow
  • Dehydration is Non-Negotiable:

    • Standard: Ethanol reflux is often insufficient.

    • Fix: Use Toluene or Xylene with a Dean-Stark trap to physically remove water.

    • Chemical:[1][2][3][4][5][6] Add 4Å Molecular Sieves or anhydrous

      
       directly to the reaction pot if using lower boiling solvents.
      
  • Activate the Electrophile:

    • If the intermediate is stuck, add 20 mol% p-Toluenesulfonic acid (p-TSA) . This protonates the remaining carbonyl oxygen, making it susceptible to the weak

      
       nucleophile.
      
  • Oxidation State Check:

    • Are you using a saturated precursor (e.g., alpha-halo ketone)? The initial product might be the 1,4-dihydro or 3,4-dihydro derivative. These are unstable and can degrade on silica.

    • Fix: Add an oxidant (e.g.,

      
       or DDQ) in situ after cyclization to force aromatization.
      

Module 3: Purification & "Tarry" Byproducts

Symptom: The crude mixture is a black tar. Column chromatography results in streaking and low mass recovery.

The "Sticky" Science

Pyrido[2,3-b]pyrazines are electron-deficient heteroaromatics but possess basic nitrogens. They interact strongly with the acidic silanols on silica gel, leading to decomposition or irreversible adsorption.

Purification Protocol
TechniqueMethodNotes
Workup Neutralization If using AcOH/p-TSA, quench with saturated

before extraction. Acidic residues catalyze degradation during concentration.
Chromatography Basified Silica Pre-treat silica gel with 1-2% Triethylamine (TEA) in Hexanes. Use MeOH/DCM solvent systems with 1%

.
Recrystallization Dual-Solvent Dissolve in minimal hot EtOAc or DCM; add Hexane/Heptane dropwise until turbid. Cool slowly.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Reaction Failure Analysis CheckTLC Analyze TLC/LCMS Start->CheckTLC Result1 SM Consumed Mass = Prod + 18 CheckTLC->Result1 Result2 Mixture of 2 Isomers CheckTLC->Result2 Result3 Black Tar / No Product CheckTLC->Result3 Fix1 Incomplete Cyclization: Add p-TSA + Dean-Stark Result1->Fix1 Fix2 Regio-Control Issue: Repeat at -10°C in AcOH Result2->Fix2 Fix3 Polymerization: Dilute reaction (0.05M) Add antioxidant Result3->Fix3

Caption: Logical diagnostic flow for common synthetic failures.

References

  • Kékesi, L., et al. (2014).[1] "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." Letters in Organic Chemistry.

    • Relevance: Establishes the definitive link between temperature/acidity and regioselectivity (N2 vs N3
    • 1[7][3][4][5][8][9]

  • Khalid, M., et al. (2023).[4] "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing..." RSC Advances.

    • Relevance: Provides optimized protocols for p-TSA catalyzed condens
    • 5[7][1][3][4][5][6][8][9][10]

  • BenchChem Technical Guides. (2025).

    • Relevance: Details silica gel purification issues and imidazole byproduct removal.
    • 11[7][1][3][4][5][6][8][9][10]

  • Bouchikhi, N., et al. (2018). "From Quinoxaline, Pyrido[2,3-b]pyrazine... to Pyrazino-Fused Carbazoles."[8] Molecules.

    • Relevance: Discusses the instability of halogenated pyrido[2,3-b]pyrazines and degradation p
    • 8[7][1][3][4][5][8][9]

Sources

Technical Support Guide: Metal Catalyst Removal from Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Overview

The Problem: Pyrido[2,3-b]pyrazine-7-carboxaldehyde represents a "perfect storm" for metal contamination. The fused nitrogen-rich scaffold acts as a multidentate ligand ("metal sponge"), chelating transition metals—particularly Palladium (Pd) and Copper (Cu)—with high affinity.

The Complication: Standard metal removal techniques often fail due to the 7-carboxaldehyde moiety.

  • Chemical Sensitivity: The aldehyde is prone to oxidation (to carboxylic acid) or nucleophilic attack (acetal/imine formation).

  • Scavenger Incompatibility: Common amine-based scavengers (e.g., Ethylenediamine silica) will react with the aldehyde to form imines, permanently binding your product to the solid phase.

This guide details non-reactive scavenging protocols specifically designed to preserve the aldehyde functionality while breaking the strong metal-heterocycle chelation.

Diagnostic Module: Is Metal Your Problem?

Before initiating purification, confirm the contamination profile.

IndicatorObservationLikely CauseAction
Visual Product is grey, brown, or orange (should be pale yellow/white).Colloidal Pd(0) or Pd(II)-complexes.Proceed to Method A.
Solubility Poor solubility in solvents where it should dissolve (THF, DCM).Metal-bridged oligomers (coordination polymers).Proceed to Method B.
NMR Broadening of aromatic protons near ring nitrogens.Paramagnetic impurities (Cu, Ni) or exchange broadening (Pd).[1]Quantify via ICP-MS.
ICP-MS > 1000 ppm MetalGross contamination.Method B (Bulk Chelation).
ICP-MS 20 - 1000 ppm MetalTrace contamination.Method A (Polishing).

Decision Logic & Scavenger Selection

The "Aldehyde Rule"

CRITICAL WARNING: Never use primary amine-functionalized scavengers (e.g., WA-NH2, Diamine, Triamine) with this substrate.[1] They will covalently bind the aldehyde.

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-SH): Best all-rounder.[2] High affinity for Pd(II), Cu, Ag.[1] Non-reactive toward aldehydes.

  • SiliaMetS® DMT (Si-DMT): (Dimercaptotriazine). Superior for hindered metal complexes or when the metal is tightly bound to the pyrazine nitrogens.

  • Activated Carbon (C-Charcoal): Use only as a last resort due to yield loss (non-specific adsorption).

Workflow Decision Tree

MetalRemovalLogic Start Input: Crude Pyrido-pyrazine (High Metal Content) CheckConc Check Metal Concentration (ICP-MS) Start->CheckConc HighLoad > 1000 ppm (Gross Contamination) CheckConc->HighLoad High LowLoad < 1000 ppm (Trace Contamination) CheckConc->LowLoad Low MethodB Method B: Homogeneous Chelation (TMT or NAC wash) HighLoad->MethodB MethodA Method A: Silica Scavenging (Si-Thiol / Si-DMT) LowLoad->MethodA MethodB->MethodA Polishing step CheckAldehyde Aldehyde Integrity Check (1H NMR) MethodA->CheckAldehyde Final Final Product (< 10 ppm Metal) CheckAldehyde->Final Pass

Caption: Logic flow for selecting the appropriate purification intensity based on initial contamination levels.

Experimental Protocols

Method A: Heterogeneous Silica Scavenging (The "Polishing" Standard)

Best for: Reducing Pd from ~500 ppm to <10 ppm without aqueous workup.

Reagents:

  • Scavenger: SiliaMetS® Thiol (or equivalent thiol-modified silica).[2]

  • Solvent: THF or DCM (Avoid MeOH if acetal formation is a risk, though usually safe at RT).

Protocol:

  • Dissolution: Dissolve the crude this compound in THF (10 mL/g). Ensure complete dissolution; sonicate if necessary.

    • Note: If the metal is bridging molecules causing insolubility, add a few drops of DMSO.

  • Loading Calculation: Add 4 equivalents of Scavenger relative to the residual metal content.

    • Rule of Thumb: If metal content is unknown, add 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 40°C for 4 hours .

    • Why? Heat increases the kinetics of ligand exchange (breaking the Pyrazine-Pd bond) without degrading the aldehyde.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane.

  • Wash: Wash the filter cake with 2 volumes of THF to recover adsorbed product.

  • Concentration: Evaporate solvent under reduced pressure.

Method B: Homogeneous Chelation & Precipitation (The "Heavy Duty" Wash)

Best for: Gross contamination (>1000 ppm) or "colored" products.[1]

Reagents:

  • Chelator: N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) sodium salt.

  • Solvent: DMF or DMSO (for reaction), Water (for precipitation).[1]

Protocol:

  • Dissolution: Dissolve crude product in minimal DMF/DMSO (5 mL/g).

  • Chelation: Add 5–10 equivalents of N-Acetylcysteine (NAC). Stir at Room Temperature for 1 hour.

    • Mechanism:[1][3] NAC competes with the pyrazine nitrogens for the metal, forming a water-soluble Pd-NAC complex.

  • Precipitation: Slowly pour the DMF mixture into 10 volumes of rapidly stirring Water (pH adjusted to 4-5).

    • Why pH 4-5? Keeps the carboxylic acid of NAC ionized (soluble) while precipitating the neutral pyrido-pyrazine product.

  • Isolation: Filter the solid precipitate. Wash copiously with water to remove the Pd-NAC complex.

  • Drying: Dry in a vacuum oven at 40°C.

Troubleshooting & FAQs

Q1: After adding the scavenger, my product disappeared from the solution (low recovery).

  • Cause: The product likely precipitated onto the silica surface due to low solubility, or the aldehyde reacted with an incorrect scavenger (amine-based).

  • Fix:

    • Verify you used Si-Thiol or Si-DMT , not Si-Amine.

    • Wash the silica filter cake with a more polar solvent (10% MeOH in DCM) or warm THF. The product is likely just adsorbed, not chemically bound.

Q2: The product turned from yellow to green during scavenging.

  • Cause: Oxidation of the aldehyde to the carboxylic acid, often catalyzed by trace copper in the presence of air.

  • Fix: Perform the scavenging step under an inert atmosphere (Nitrogen/Argon). Ensure solvents are degassed.

Q3: I used Activated Carbon, but the yield dropped by 40%.

  • Cause: Activated carbon is non-selective; it adsorbs flat aromatic heterocycles (like pyrido-pyrazines) via pi-stacking.

  • Fix: Switch to Silica-based scavengers (Method A) . They rely on specific Ligand-Metal interactions rather than surface adsorption, resulting in >90% recovery.

Q4: Can I use EDTA washes?

  • Analysis: EDTA is effective for Cu/Ni but poor for Pd. Furthermore, EDTA requires high pH (>8) to be effective, which might trigger the Cannizzaro reaction (disproportionation) of your aldehyde. Avoid EDTA. Use N-Acetylcysteine (Method B) instead.

Mechanism of Action (Visualized)

The following diagram illustrates the competitive binding process. The scavenger (Thiol) must have a higher affinity (


) for the metal than the Pyrido-pyrazine substrate.

ScavengingMechanism Substrate Pyrido-Pyrazine (Product) Metal Pd(II) Substrate->Metal Initial State (Chelation) FreeProd Purified Aldehyde Substrate->FreeProd Released Scavenger Si-Thiol (Scavenger) Metal->Scavenger Thermodynamic Sink Complex Si-Thiol-Pd (Solid Waste) Metal->Complex Scavenger->Complex

Caption: Ligand exchange mechanism. The high affinity of the Thiol-Sulfur for Palladium displaces the metal from the nitrogenous heterocycle.

References

  • International Council for Harmonisation (ICH). (2019).[4] ICH Q3D(R1) Guideline for Elemental Impurities.[4] [Link]

  • Biotage. (2023).[5] How to Remove Palladium in Three Easy Steps.[6] [Link]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [Link][1]

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development.[2] [Link][1]

Sources

Minimizing side reactions in Pyrido[2,3-b]pyrazine-7-carboxaldehyde aldehyde reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Selective Reduction of Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Executive Summary & Core Challenge

The Challenge: Reducing This compound to its corresponding alcohol is deceptively difficult. The pyrido[2,3-b]pyrazine core is highly electron-deficient (π-deficient), making it susceptible to nucleophilic attack and competitive ring reduction.[1]

Standard reduction conditions often lead to three primary failure modes:

  • Over-reduction: Hydrogenation of the pyrazine ring to 1,2- or 1,4-dihydro derivatives.

  • Nucleophilic Ring Attack: Addition of the hydride or solvent nucleophiles to the C-2 or C-3 positions.

  • Hydration/Acetalization: The electron-withdrawing nature of the ring stabilizes the aldehyde hydrate (gem-diol) or hemiacetal, rendering it unreactive toward mild reducing agents.

This guide provides a chemically rigorous workflow to maximize chemoselectivity for the exocyclic aldehyde reduction while preserving the aromatic integrity of the heterocyclic core.

Critical Troubleshooting Guide (Q&A)

Q1: I am observing a +2 Da mass shift in my LC-MS, but the product is not the alcohol. What happened?

Diagnosis: You have likely reduced the pyrazine ring, forming a dihydro-pyrido[2,3-b]pyrazine derivative.[1] Root Cause: The reducing agent (likely NaBH₄) was too reactive, or the temperature was too high.[1] The pyrazine ring is an electron sink; without activation of the carbonyl, the hydride may attack the ring carbons. Solution:

  • Switch to Luche Conditions: Use Cerium(III) Chloride (CeCl₃[1][2]·7H₂O) in combination with NaBH₄.[1] The Ce³⁺ ion coordinates selectively to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-attack at the aldehyde over the ring [1].

  • Temperature Control: Conduct the reaction at -15°C to 0°C . Never heat this reaction.

Q2: The reaction stalls at 50% conversion, and I see a carboxylic acid byproduct. Is my reagent bad?

Diagnosis: You are witnessing the Cannizzaro Reaction . Root Cause: In the presence of adventitious base (or if the hydride source is too basic), electron-deficient aldehydes lacking


-hydrogens undergo disproportionation.[1] One molecule is reduced to the alcohol, while another is oxidized to the carboxylic acid [2].[3][4][5]
Solution: 
  • Buffer the pH: Ensure the reaction medium is neutral. Avoid strong alkaline conditions.

  • Exclude Water: Use anhydrous solvents (MeOH/THF) to prevent hydrate formation, which often precedes disproportionation.[1]

Q3: My starting material is disappearing, but no product is forming on TLC. The baseline is streaky.

Diagnosis: Formation of stable hemiacetals or hydrates . Root Cause: The pyrido[2,3-b]pyrazine ring pulls electron density from the aldehyde, making the carbonyl carbon highly positive.[1] In methanol or wet solvents, it forms a stable hemiacetal or gem-diol that does not migrate well on silica and reacts sluggishly. Solution:

  • Solvent Switch: Use a mixture of THF/MeOH (4:1) .[1] The THF solubilizes the aldehyde form, while the minimal MeOH allows the borohydride to function.

  • Workup: Ensure a slightly acidic workup (pH 5-6) to revert any hemiacetals back to the alcohol/aldehyde forms before isolation.[1]

Recommended Experimental Protocols

Protocol A: Luche Reduction (High Selectivity)

Best for preventing ring reduction.[1]

  • Dissolution: Dissolve 1.0 equiv of this compound in THF:MeOH (2:1) .

  • Activation: Add 1.1 equiv of CeCl₃·7H₂O . Stir at 0°C for 15 minutes. The solution may turn slightly turbid; this is normal.

  • Reduction: Add 1.0 equiv of NaBH₄ portion-wise over 10 minutes.

    • Note: Gas evolution (H₂) will occur.[1][2]

  • Monitoring: Monitor by TLC/LCMS. The reaction is typically complete in <30 minutes.

  • Quench: Add saturated aqueous NH₄Cl dropwise at 0°C.

  • Extraction: Extract with EtOAc or DCM. Wash with brine to remove Cerium salts.

Protocol B: Sodium Triacetoxyborohydride (Mild Conditions)

Best if Luche reagents are unavailable or if the substrate is extremely acid-sensitive.[1]

  • Reagent: Use NaBH(OAc)₃ (STAB).[1] It is less basic and milder than NaBH₄.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Procedure: Add 1.5 equiv of STAB to the aldehyde solution at room temperature.

  • Time: Reaction will be slower (2-4 hours) but highly selective for the aldehyde.

Comparative Data: Reducing Agents

Reducing AgentReaction TempRisk of Ring ReductionRisk of CannizzaroRecommended?
NaBH₄ / MeOH 0°C to RTHigh ModerateOnly with strict temp control
LiAlH₄ -78°CCritical (Will reduce ring)LowNO
NaBH₄ + CeCl₃ (Luche) -10°C to 0°CLow LowYES (Gold Standard)
NaBH(OAc)₃ RTVery Low LowYES (Alternative)
H₂ / Pd/C RTCritical (Ring hydrogenation)N/ANO

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. The Green path is the desired Luche reduction. The Red paths represent the common failure modes discussed above.

ReactionPathways Start Pyrido[2,3-b]pyrazine- 7-carboxaldehyde Alcohol Target Alcohol (7-hydroxymethyl) Start->Alcohol NaBH4 + CeCl3 (Luche, 0°C) Dihydro Side Product: Dihydro-derivative (Ring Reduction) Start->Dihydro NaBH4 (Excess/Warm) or H2/Pd Acid Side Product: Carboxylic Acid (Cannizzaro) Start->Acid Strong Base / NaOH Hydrate Stalled Intermediate: Gem-diol / Hemiacetal Start->Hydrate Water/MeOH (Equilibrium) Hydrate->Start -H2O

Caption: Pathway analysis showing the selectivity of Luche conditions (Green) vs. common side reactions (Red).

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions.[2][3][5][6][7] [1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. (Discusses reactivity of electron-deficient diazines/pteridines).

  • Master Organic Chemistry. (2020).[1] Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][6][8][9][10][11][12]

Sources

Technical Support Hub: Handling & Stability of Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Moisture Sensitivity & Hydration Dynamics Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Pyrido[2,3-b]pyrazine-7-carboxaldehyde is a critical intermediate, often employed in the synthesis of folate antagonists and kinase inhibitors. However, users frequently report inconsistencies in purity analysis and reactivity.

The Root Cause: This molecule exhibits extreme electrophilicity at the carbonyl carbon. The electron-deficient pyrido[2,3-b]pyrazine core exerts a strong inductive and mesomeric withdrawal effect. In the presence of trace moisture, the aldehyde undergoes rapid, reversible covalent hydration to form a gem-diol (hydrate) .

This guide provides the protocols to diagnose, prevent, and reverse this hydration to ensure experimental reproducibility.

Module 1: Diagnosis (The "Disappearing" Aldehyde)

The Phenomenon

Researchers often observe that the distinct aldehyde proton signal (~10.0 ppm) vanishes from the


H NMR spectrum, leading to the false conclusion that the compound has decomposed. In reality, it has likely converted to its stable hydrate form.
Diagnostic Workflow

Use the following logic to confirm the state of your material.

DiagnosisLogic Start Observation: Low/No Aldehyde Peak in NMR Step1 Check Region 6.0 - 6.5 ppm Start->Step1 Decision New Singlet Present? Step1->Decision ResultA Diagnosis: Gem-Diol (Hydrate) Formed Decision->ResultA Yes ResultB Diagnosis: Decomposition/Oxidation Decision->ResultB No ActionA Action: Run Variable Temp NMR (50°C) or Add D2O shake (Exchange) ResultA->ActionA ActionB Action: Check for Carboxylic Acid (~12 ppm) or Ring Opening ResultB->ActionB

Figure 1: Diagnostic logic flow for confirming gem-diol formation versus decomposition.

Spectral Fingerprint Comparison
FeatureFree Aldehyde (Active) Gem-Diol (Hydrate) Notes
Structure


Equilibrium is solvent/moisture dependent.

H NMR Shift
9.8 – 10.2 ppm (s, 1H)6.0 – 6.6 ppm (s, 1H)Hydrate proton is methine-like, shielded by OH groups.

C NMR Shift
~190 ppm ~85 – 90 ppm Carbon hybridization changes from

to

.
Solubility Soluble in DCM, EtOAcPoor solubility in non-polar; "Sticky" solidHydrate formation often causes precipitation.

Module 2: Storage & Handling Protocols

Principle: Prevention is superior to remediation. The hydration equilibrium constant (


) for electron-deficient heterocycles is high, meaning the hydrate is thermodynamically favored in the presence of water [1].
Protocol A: Long-Term Storage
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

  • Desiccation: Place vials inside a secondary container (desiccator or jar) containing active desiccant (e.g.,

    
     or activated molecular sieves).
    
  • Temperature:

    
    . Note: Cold glassware must be warmed to room temperature in a desiccator before opening to prevent condensation.
    
Protocol B: Handling for Reactions
  • Weighing: Minimize exposure to humid air. If the lab humidity is >50%, weigh inside a glovebox or glovebag.

  • Solvents: Use only anhydrous solvents (water content <50 ppm).

  • Glassware: Oven-dried (

    
    ) or flame-dried glassware is mandatory.
    

Module 3: Synthetic Troubleshooting (Reactivity)

Issue: Failed Reductive Amination / Wittig Reaction

Cause: The gem-diol is not electrophilic. The nucleophile (amine or ylide) cannot attack the


 hybridized carbon effectively. You must shift the equilibrium back to the aldehyde in situ.
Remediation Workflow: In-Situ Dehydration

Do not attempt to isolate the dry aldehyde if it has hydrated; dehydrate it during the reaction setup.

DehydrationWorkflow Hydrate Hydrated Starting Material (Gem-Diol) Step1 Dissolve in Toluene or Benzene Hydrate->Step1 Step2 Dean-Stark Trap (Azeotropic Reflux) Step1->Step2 Large Scale Step3 Add Molecular Sieves (4Å) (Alternative for small scale) Step1->Step3 Small Scale (<100mg) Aldehyde Active Aldehyde Species Step2->Aldehyde Step3->Aldehyde Reaction Proceed with Nucleophile (Amine/Ylide) Aldehyde->Reaction

Figure 2: Workflow for in-situ dehydration prior to nucleophilic attack.

Step-by-Step Dehydration Protocol (Small Scale)
  • Dissolve the hydrated material in anhydrous solvent (THF, Toluene, or DCM).

  • Add activated 4Å Molecular Sieves (200 mg per mmol of substrate).

  • Stir under Argon for 30–60 minutes.

  • Optional: Add a catalytic amount of mild acid (e.g., PPTS) if the reaction tolerates it, to catalyze the dehydration rate.

  • Add the nucleophile (amine, ylide, etc.) directly to this mixture.

Frequently Asked Questions (FAQ)

Q1: My compound turned from a bright yellow powder to a sticky orange solid. Is it degraded?

  • Answer: Likely not degraded, but hydrated. The crystal lattice disruption caused by water insertion often results in a "gum" or sticky solid.

    • Test: Dissolve a small amount in dry DMSO-

      
       with molecular sieves. If the aldehyde peak returns, the material is salvageable.
      

Q2: Can I use the hydrate directly for oxidation to the carboxylic acid?

  • Answer: Yes. If your goal is to synthesize the carboxylic acid (Pyrido[2,3-b]pyrazine-7-carboxylic acid), the hydrate is actually an intermediate in the oxidation mechanism. You can proceed with oxidants like

    
     or Pinnick conditions without drying [2].
    

Q3: Why is this specific aldehyde so sensitive compared to benzaldehyde?

  • Answer: The pyrido[2,3-b]pyrazine ring is electron-poor (π-deficient). The nitrogen atoms pull electron density away from the ring, making the aldehyde carbon significantly more positive (electrophilic) than in a standard benzene ring. This lowers the energy barrier for water attack [3].

Q4: How do I report the NMR if I can't get it perfectly dry?

  • Answer: It is acceptable to report the spectrum as a mixture.

    • Example: "

      
      H NMR (DMSO-
      
      
      
      ):
      
      
      10.1 (s, 0.3H, CHO), 6.4 (s, 0.7H, CH(OH)
      
      
      )..."
    • State clearly in the experimental section: "The compound exists as an equilibrium mixture of aldehyde and gem-diol in solution."

References

  • Sartzi, H., et al. (2016). Gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR. Journal of Physical Chemistry A.

  • Struck, R. F., et al. (1971).[1] Potential folic acid antagonists.[1][2][3][4] 5. Synthesis and biologic evaluation of N10-deazapteroic acid and N10-deazafolic acid. Journal of Medicinal Chemistry.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference on reactivity of electron-deficient heterocycles).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Pyrido[2,3-b]pyrazine-7-carboxaldehyde .

Executive Summary & Application Scope

This compound (MW: 159.14 Da) is a critical heterocyclic scaffold in the development of kinase inhibitors, folate antagonists, and diverse bioactive agents. In drug discovery, distinguishing this specific isomer from its regioisomers (e.g., pyrido[3,4-b]pyrazine derivatives) is a frequent analytical challenge.

This guide objectively compares the fragmentation behavior of the [2,3-b] system against its structural analogs. It establishes a self-validating identification protocol using both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS), focusing on the unique stability of the acylium ion and the energetics of ring-opening pathways.

Core Identity Data
ParameterSpecification
Formula C₈H₅N₃O
Exact Mass 159.0433 Da
[M+H]⁺ (ESI) 160.0505 m/z
Key Structural Feature Fused 6,6-heterocycle with an exocyclic aldehyde at C7

Experimental Protocol: Self-Validating Workflows

To ensure reproducibility and data integrity, the following protocols are designed to generate the specific fragments discussed in Section 3.

Workflow A: High-Resolution ESI-MS/MS (Qualitative ID)
  • Solvent System: Methanol:Water (50:50 v/v) + 0.1% Formic Acid.

    • Rationale: Formic acid ensures efficient protonation ([M+H]⁺) of the pyrazine nitrogens.

  • Injection: Direct infusion at 5 µL/min or LC-coupled (C18 column).

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV).

    • Validation Check: At 15 eV, the parent ion (m/z 160) should be the base peak. At 45 eV, the m/z 105/106 fragments must appear, confirming ring degradation.

Workflow B: GC-MS (EI, 70 eV) (Structural Fingerprinting)
  • Inlet Temp: 250°C (Ensure rapid volatilization without thermal degradation).

  • Source Temp: 230°C.

  • Validation Check: The spectrum must exhibit a prominent M-1 peak (m/z 158) . Absence of this peak suggests oxidation to the carboxylic acid (m/z 175) or reduction to the alcohol (m/z 161) prior to analysis.

Fragmentation Analysis & Mechanism

The fragmentation of this compound is governed by two competing mechanisms: Alpha-Cleavage (Aldehyde-directed) and Heterocyclic Ring Contraction .

Primary Fragmentation Pathways (EI & ESI)
Pathway A: The Acylium Ion Stability (Aldehyde Specific)

Unlike aliphatic aldehydes, the aromatic pyrido-pyrazine ring stabilizes the positive charge after hydrogen loss.

  • M-1 (m/z 158): Loss of the aldehydic hydrogen radical (H•). This forms a resonance-stabilized acylium cation. This peak is often near 100% relative abundance in EI.

  • M-29 (m/z 130): Direct loss of the formyl radical (•CHO).

  • M-28 (m/z 131): Loss of CO from the acylium ion (m/z 158 → 130) or direct loss from the parent. This generates the pyrido[2,3-b]pyrazine cation , a critical diagnostic marker.

Pathway B: Ring Destruction (Heterocycle Specific)

Upon higher energy collisions (CID > 30 eV), the fused ring system degrades.

  • Loss of HCN (27 Da): The pyrazine ring is susceptible to losing HCN.[1]

    • Transition: m/z 131 (Ar⁺) → m/z 104 ([C₆H₄N₂]⁺).

  • Secondary HCN Loss:

    • Transition: m/z 104 → m/z 77 ([C₅H₃N]⁺, pyridyne-like fragment).

Visualizing the Pathway

The following diagram maps the deterministic fragmentation logic.

FragmentationPathway cluster_legend Pathway Legend M Parent Ion [M+H]+ (ESI): 160 M+. (EI): 159 Acylium Acylium Ion [M-H]+ m/z 158 (EI) M->Acylium - H• (Alpha Cleavage) (Dominant in EI) ArCation Aryl Cation [Pyrido-Pyrazine]+ m/z 131 (EI) / 132 (ESI) M->ArCation - CO (28 Da) (Direct Loss) Acylium->ArCation - CO RingOpen Ring Contraction [M-CO-HCN]+ m/z 104 / 105 ArCation->RingOpen - HCN (27 Da) (Pyrazine Ring Break) DeepFrag Deep Fragmentation [C5H3N]+ m/z 77 RingOpen->DeepFrag - HCN key Blue: Parent | Green: Stable Intermediate | Red: Diagnostic Core | Yellow: Ring Fragment

Caption: Deterministic fragmentation tree for this compound showing the transition from aldehyde-specific losses to heterocyclic ring degradation.

Comparative Analysis: [2,3-b] vs. [3,4-b] Isomers

A critical requirement for researchers is distinguishing the [2,3-b] isomer from the [3,4-b] isomer (Pyrido[3,4-b]pyrazine-7-carboxaldehyde). While their molecular weights are identical, their fragmentation kinetics differ due to nitrogen placement.

FeaturePyrido[2,3-b]pyrazine-7-CHO Pyrido[3,4-b]pyrazine-7-CHO differentiation Logic
M-1 Stability High .[2] The acylium ion is stabilized by the para-nitrogen effect in the fused system.Moderate . Resonance stabilization is less effective due to N-positioning.In EI, the ratio of m/z 158/159 is typically higher for the [2,3-b] isomer.
HCN Loss Favored from the pyrazine ring (N1/N4).Favored, but may involve competitive loss from the pyridine ring depending on substitution.MS/MS energy ramps show different onset potentials for the m/z 104 fragment.
Retention Time (RP-LC) Earlier Elution (Typically). The [2,3-b] dipole moment often leads to slightly lower retention on C18 than the [3,4-b].Later Elution .Mandatory: Use a reference standard. MS alone is presumptive; LC-MS is definitive.

Reference Data Tables

Table 1: Key Diagnostic Ions (EI Source)
m/z (Observed)Ion IdentityFormula (Calcd)Relative Abundance (Est.)
159 Molecular Ion (M[3]•+)C₈H₅N₃O80-90%
158 Acylium Cation ([M-H]⁺)C₈H₄N₃O100% (Base Peak)
131 Aryl Cation ([M-CO]⁺)C₈H₅N₃40-60%
104 Ring Fragment ([M-CO-HCN]⁺)C₆H₄N₂20-30%
77 Pyridyne FragmentC₅H₃N10-15%
Table 2: Accurate Mass (ESI+)
SpeciesFormulaCalculated Mass (m/z)Error Tolerance (ppm)
[M+H]⁺ [C₈H₆N₃O]⁺160.0505< 5 ppm
[M+Na]⁺ [C₈H₅N₃ONa]⁺182.0325< 5 ppm
[M+H-CO]⁺ [C₈H₆N₃]⁺132.0556< 10 ppm

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrazine and Derivatives. NIST Mass Spectrometry Data Center.[4] Available at: [Link]

  • PubChem. Pyrido[2,3-b]pyrazine Compound Summary (CID 67580).[4] National Library of Medicine. Available at: [Link]

  • RSC Advances. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing and properties. Royal Society of Chemistry, 2015. Available at: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Aldehydes and Nitrogen Heterocycles. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Investigations of amination reactions on triazolo-pyrazine scaffolds. Available at: [Link]

Sources

Strategic Identification of Pyrido[2,3-b]pyrazine-7-carboxaldehyde via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic protocol for the identification and characterization of Pyrido[2,3-b]pyrazine-7-carboxaldehyde using Infrared (IR) Spectroscopy. It is designed for researchers requiring a definitive method to distinguish this pharmacophore from its synthetic precursors and metabolic analogs.

Executive Summary & Technical Rationale

This compound is a critical fused-ring heterocyclic scaffold, often utilized as an intermediate in the synthesis of folate antagonists and kinase inhibitors. Its identification hinges on verifying the integrity of the bicyclic aromatic core and the specific reactivity of the C-7 aldehyde functionality.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) offers superior "performance" in rapid quality control (QC) and solid-state assessment. It provides an immediate "fingerprint" of the carbonyl environment, which is highly sensitive to the electron-deficient nature of the triaza-naphthalene system.

The Spectroscopic Challenge

The pyrido[2,3-b]pyrazine core contains three nitrogen atoms, creating a highly electron-deficient system. This exerts a strong inductive effect on the C-7 aldehyde, shifting the carbonyl stretching frequency ($ \nu_{C=O} $) to a higher wavenumber compared to standard aromatic aldehydes (e.g., benzaldehyde). This guide defines the expected spectral windows to prevent false negatives during characterization.

Characteristic IR Peak Profile

Note: Values below are derived from structural analogs (quinoxaline-2-carboxaldehyde, pyridine-carboxaldehydes) and fundamental vibrational spectroscopy principles for heteroaromatic systems.

Primary Identification Markers (The "Must-Haves")
Functional GroupVibration ModeWavenumber ($ \text{cm}^{-1} $)IntensityDiagnostic Value
Aldehyde Carbonyl $ \nu(C=O) $ Stretch1710 – 1725 StrongDefinitive. Higher than benzaldehyde (~1700) due to electron-withdrawing N-heterocycle.
Aldehyde C-H $ \nu(C-H) $ Stretch (Fermi Resonance)~2850 & ~2750 Medium/WeakConfirmation. The doublet (specifically the lower band at 2750) distinguishes aldehyde from ketone/acid.
Heteroaromatic Ring $ \nu(C=N, C=C) $ Skeletal Stretch1580 – 1600 MediumConfirms the integrity of the fused pyridine-pyrazine core.
Ring Breathing Skeletal Deformation1450 – 1500 StrongCharacteristic of diaza/triaza systems.
The Fingerprint Region (600 – 1400 $ \text{cm}^{-1} $)

This region contains complex coupled vibrations unique to the substitution pattern.

  • C-H Out-of-Plane Bending (OOP): Expect strong bands in the 750 – 850 $ \text{cm}^{-1} $ range, characteristic of adjacent hydrogens on the pyridine/pyrazine rings.

  • C-N Stretch: Bands around 1200 – 1300 $ \text{cm}^{-1} $ correspond to the aromatic C-N bonds within the ring.

Comparative Performance: Target vs. Alternatives

In a synthetic workflow, you must distinguish the target aldehyde from its precursor (methyl derivative) and potential byproducts (carboxylic acid or alcohol).

Scenario A: Monitoring Oxidation (Methyl Aldehyde)
  • Precursor (7-Methyl-pyrido[2,3-b]pyrazine):

    • Absent: No C=O peak at 1715 $ \text{cm}^{-1} $.

    • Present: $ sp^3 $ C-H stretches just below 3000 $ \text{cm}^{-1} $ (2900–2980 $ \text{cm}^{-1} $).

  • Target (Aldehyde):

    • Appearance: Strong C=O peak at 1715 $ \text{cm}^{-1} $.

    • Appearance: Fermi doublet at 2750/2850 $ \text{cm}^{-1} $.

Scenario B: Monitoring Over-Oxidation (Aldehyde Carboxylic Acid)
  • Alternative (7-Carboxylic Acid):

    • Shift: C=O stretch often shifts to ~1680–1700 $ \text{cm}^{-1} $ (broadened by H-bonding in dimers).

    • Key Indicator: Appearance of a very broad O-H stretch spanning 2500–3300 $ \text{cm}^{-1} $ (the "carboxylic acid beard").

  • Differentiation: The target aldehyde has a sharp C=O and no broad O-H band.

Scenario C: Technique Comparison (IR vs. NMR)
FeatureFT-IR (ATR)$ ^1 $H NMR
Sample State Solid (Powder) or OilSolution ($ CDCl_3 $ / DMSO)
Prep Time < 1 Minute10–15 Minutes
Aldehyde Detection C=O stretch (1715 $ \text{cm}^{-1} $)CHO proton singlet (~10.0 ppm)
Quantification Semi-quantitativeQuantitative (Integration)
Best Use Case Rapid QC, Reaction MonitoringStructural Elucidation, Purity %

Experimental Protocol: ATR-FTIR Analysis

This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for solid-state heterocyclic analysis.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol or Acetone (for cleaning).

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect an air background spectrum (32 scans, 4 $ \text{cm}^{-1} $ resolution).

  • Sample Loading:

    • Place approximately 2–5 mg of the this compound powder onto the center of the crystal.

    • Critical: Ensure the sample covers the "sweet spot" (the laser aperture).

  • Compression:

    • Lower the pressure arm until the force gauge reads the optimal value (typically ~80–100 N).

    • Why: Good contact is essential for rigid aromatic solids to prevent weak signal intensity.

  • Acquisition:

    • Scan range: 4000 – 600 $ \text{cm}^{-1} $.

    • Accumulation: 16 to 32 scans.[1]

    • Correction: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences.

  • Analysis:

    • Check for the 1715 $ \text{cm}^{-1} $ (C=O) and 2750 $ \text{cm}^{-1} $ (C-H) peaks immediately.

Decision Logic & Visualization

The following diagram illustrates the logical decision tree for confirming the product identity during synthesis.

IR_Identification_Logic Start Crude Product Isolated IR_Scan Perform ATR-FTIR Scan (4000 - 600 cm⁻¹) Start->IR_Scan Check_CO Is distinct peak present at 1710-1725 cm⁻¹? IR_Scan->Check_CO Check_CH Is 'Fermi Doublet' present (~2750 & 2850 cm⁻¹)? Check_CO->Check_CH Yes Check_OH Is broad band present at 2500-3300 cm⁻¹? Check_CO->Check_OH No Target_Confirmed IDENTITY CONFIRMED: This compound Check_CH->Target_Confirmed Yes Acid_Byproduct LIKELY BYPRODUCT: Carboxylic Acid (Over-oxidation) Check_CH->Acid_Byproduct No (Broad OH present) Precursor LIKELY PRECURSOR: (Methyl derivative) No Oxidation Check_OH->Precursor No OH, No C=O Check_OH->Acid_Byproduct Yes (Broad OH) Alcohol_Byproduct LIKELY BYPRODUCT: Alcohol (Reduction/Incomplete) Check_OH->Alcohol_Byproduct Yes (Sharp OH >3300)

Caption: Decision tree for interpreting IR spectra during the synthesis of this compound. This logic filters for common synthetic pitfalls like over-oxidation or incomplete reaction.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of Pyrido[2,3-b]pyrazine-2,3-diol (Analog Reference). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Sabnis, R. W. (2018). Nitrogen Heterocycles: Synthesis, Application and Pharmacological Activity. In Infrared Spectroscopy of Heterocycles. Springer.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • PubChem. (2024). Pyrido[2,3-b]pyrazine Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: Crystal Structure Analysis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Focus: Structural elucidation, crystallographic packing analysis, and methodological comparison (SC-XRD vs. NMR/DFT).

Executive Summary: The Structural Challenge

Pyrido[2,3-b]pyrazine-7-carboxaldehyde and its derivatives (e.g., Schiff bases, hydrazones) represent a privileged scaffold in drug discovery, particularly for kinase inhibition and DNA intercalation. However, their rigid, nitrogen-rich heteroaromatic core presents unique structural challenges:

  • Tautomeric Ambiguity: Substituents at the 7-position (e.g., -OH, -NH2) often lead to rapid solution-state tautomerism (e.g., lactam-lactim), making NMR analysis inconclusive.[1]

  • Aggregation: The planar nature of the scaffold induces strong

    
    -
    
    
    
    stacking, often resulting in polycrystalline powders rather than single crystals.[1]

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Computational (DFT) and Spectroscopic (NMR) alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for this class. We provide a comparative case study of 7-substituted derivatives to illustrate how minor modifications dictate bulk material properties.

Comparative Analysis: Methodologies for Structure Determination

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (B3LYP/6-31G)
Tautomer ID Definitive. Directly locates H atoms on N vs. O (e.g., amide vs. imidic acid).[1]Ambiguous. Fast exchange on NMR timescale often yields averaged signals.[1]Predictive. Calculates relative energies but cannot confirm solid-state preference.[1]
Conformation Precise. Determines exact dihedral angles and ring buckling.Inferred. NOESY/ROESY provide distance constraints but not precise angles.[1]Idealized. Gas-phase optimization ignores critical packing forces.[1]
Interactions Mapped. Visualizes intermolecular H-bonds and

-stacking networks.[1]
Indirect. Inferred from concentration-dependent shifts.[1]Modeled. MEP surfaces predict potential sites but not actual contacts.[1]
Sample Req. Single Crystal (

mm).
Soluble powder (~5-10 mg).[1]None (Computational).
Expert Insight: The "Flatland" Problem

For pyrido[2,3-b]pyrazine derivatives, solution NMR is often complicated by aggregation-induced broadening. SC-XRD not only resolves the molecular structure but reveals the supramolecular synthons (e.g., head-to-tail


-stacking) that drive solubility and bioavailability issues.[1]

Case Study: Structural Impact of 7-Position Substitution

To illustrate the sensitivity of this scaffold to substitution, we compare the crystal data of a parent pyrido[2,3-b]pyrazine derivative against its 7-bromo analog. This comparison highlights how a single atom modification at the 7-position drastically alters the 3D packing landscape.[1]

Subject Compounds:

  • Compound A: 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (Unsubstituted at C7).[1]

  • Compound B: 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (Brominated at C7).[1][2]

Table 1: Crystallographic Data Comparison
ParameterCompound A (Parent) Compound B (7-Bromo) Structural Implication
Space Group

(Monoclinic)

(Monoclinic)
Both crystallize in centrosymmetric settings.[1]
Planarity Highly Planar (Dihedral

)
Buckled (Dihedral

)
The 7-Br atom induces steric strain, twisting the core.
Packing Motif Intersecting BilayersHead-to-Head ChainsA relies on

-stacking; B is driven by C-H

Br interactions.[1]

-Stacking
Strong (Dist:

Å)
Weak/DisruptedPlanarity is essential for tight

-stacking.[1]
Torsion (Thienyl)

and


and

Substituent rotation accommodates the bulky Br atom.[1]

Data Source: Derived from structural analyses of thienyl-substituted pyrido[2,3-b]pyrazines (e.g., Acta Cryst. E, Ref [1]).

Mechanism of Action
  • Compound A: The lack of steric hindrance at C7 allows the fused ring system to remain flat.[1] This facilitates the formation of "slipped"

    
    -stacked dimers, which organize into bilayers.[1]
    
  • Compound B: The bulky Bromine atom at C7 clashes with adjacent hydrogens or substituents, forcing the pyrazine ring to buckle. This loss of planarity disrupts the

    
    -stacking capability, forcing the crystal to stabilize via weaker Halogen
    
    
    
    H bonds.[1]

Experimental Protocol: Synthesis & Crystallization

This protocol ensures the generation of X-ray quality crystals for 7-carboxaldehyde derivatives (e.g., Schiff bases).

Phase 1: Synthesis (Schiff Base Formation)
  • Reactants: Dissolve this compound (1.0 eq) and the amine coupling partner (1.0 eq) in absolute Ethanol (EtOH).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at

    
    C for 3-6 hours. Monitor by TLC (Mobile phase: 7:3 Hexane/EtOAc).[1][3]
    
  • Isolation: Cool to RT. Filter the precipitate.[1] Wash with cold EtOH.[1]

Phase 2: Crystallization (The Critical Step)

Method A: Slow Evaporation (Recommended for stable solvates)

  • Dissolve 20 mg of the derivative in a 1:1 mixture of Toluene and Ethanol .

    • Why Toluene? Aromatic solvents promote

      
      -stacking interactions.[1]
      
    • Why Ethanol? Increases solubility of the polar nitrogen core.[1]

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover with parafilm, poke 3-5 small holes, and leave undisturbed at

    
    C.
    

Method B: Vapor Diffusion (For aggregation-prone systems)

  • Dissolve compound in minimal DMF or DMSO (inner vial).[1]

  • Place inner vial into a larger jar containing Diethyl Ether (precipitant).

  • Seal tightly.[1] Ether vapor will slowly diffuse into the DMF, gently forcing crystallization.

Visualizing the Workflow & Interactions

Diagram 1: Structural Analysis Workflow

This flowchart outlines the decision-making process for characterizing these derivatives.

G Start Pyrido[2,3-b]pyrazine-7-CHO Derivative Screen Powder XRD (PXRD) Screening Start->Screen Cryst Crystallization (Tol/EtOH or DMF/Ether) Screen->Cryst Amorphous/Polycrystalline Check Check Crystal Quality (Polarized Microscopy) Cryst->Check Decision Is Single Crystal Available? Check->Decision SCXRD SC-XRD Data Collection (Mo or Cu Source) Decision->SCXRD Yes (>0.1mm) Alternative DFT Optimization + Solid State NMR Decision->Alternative No (Microcrystalline) Structure Solve Structure (Direct Methods/SHELX) SCXRD->Structure Structure->Start Feedback for Design

Caption: Comparative workflow for structural elucidation. SC-XRD is prioritized; DFT/SS-NMR serve as fallback methods for microcrystalline samples.[1]

Diagram 2: Impact of 7-Substitution on Packing

A logic map demonstrating how the 7-Br substituent alters the supramolecular assembly.[1]

Packing Core Pyrido[2,3-b]pyrazine Core SubH 7-H (Parent) Small Steric Footprint Core->SubH SubBr 7-Br (Derivative) Large Steric/Electronic Radius Core->SubBr EffectH Planar Conformation (Dihedral < 2°) SubH->EffectH Allows EffectBr Buckled Conformation (Dihedral ~ 9°) SubBr->EffectBr Forces PackH Strong Pi-Pi Stacking (Bilayers) EffectH->PackH Facilitates PackBr Halogen Bonding (Head-to-Head Chains) EffectBr->PackBr Dominates

Caption: Causal pathway showing how steric bulk at the 7-position shifts the dominant supramolecular force from Pi-stacking to Halogen bonding.

References

  • Popek, R. & Crundwell, G. (2019).[1] Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 89–93. Link

  • Fun, H.-K., et al. (2011).[1][4] Methyl pyrido[2,3-b]pyrazine-3-carboxylate.[1][4] Acta Crystallographica Section E, 67(11), o3120.[4] Link

  • Ntum, S., et al. (2020). Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Open Journal of Inorganic Chemistry, 10, 25-38.[1][5] Link

  • Mahmoudi, F., et al. (2020).[6] Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 535-544. Link

  • Gomha, S. M., et al. (2025).[4] Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations... Results in Chemistry, 18. Link

Sources

Reference Standards for Pyrido[2,3-b]pyrazine-7-carboxaldehyde: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Pyrido[2,3-b]pyrazine-7-carboxaldehyde Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Aldehyde Challenge in Antifolate Synthesis

This compound (CAS: 1131-18-6 / Analogues) is a critical pharmacophore intermediate, ubiquitously used in the synthesis of next-generation antifolates (e.g., methotrexate analogues) and tyrosine kinase inhibitors (e.g., EGFR inhibitors). However, its aldehyde functionality presents a unique analytical paradox: it is the reactive handle required for synthesis but the primary source of instability during quantification.

This guide objectively compares the performance of Qualified Reference Standards (QRS) against Reagent-Grade Alternatives , providing a validated analytical framework to distinguish the target aldehyde from its oxidative degradants (carboxylic acids) and synthesis by-products.

Comparative Analysis: Qualified Standards vs. Reagent Grade

In drug development, the "purity" on a label often masks the specific impurities that interfere with downstream biological assays. For this compound, the primary differentiator is Oxidative Integrity .

Table 1: Performance Matrix – QRS vs. Reagent Grade
FeatureQualified Reference Standard (QRS) Reagent Grade Alternative Impact on Research
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (HPLC only)Reagent grade overestimates purity by ignoring water/solvents, leading to stoichiometric errors in synthesis.
Oxidative Stability Lyophilized under Argon; stored at -20°C.Bulk powder; often stored at 2-8°C.Critical: Reagent grade often contains 2–5% Pyrido[2,3-b]pyrazine-7-carboxylic acid (auto-oxidation product).
Solvent Compatibility Characterized for hemiacetal formation.Unknown.Reagent grade may contain methanol solvates which mimic the aldehyde in NMR but fail in reaction.
Trace Metals Quantified (< 10 ppm).Not tested.High Pd/Cu levels in reagent grade can poison catalysts in subsequent coupling steps.
Technical Deep Dive: The Stability-Indicating Workflow

The analysis of heteroaromatic aldehydes requires specific precautions to prevent in situ artifact generation.

Expert Insight: The Methanol Trap
  • The Trap: Many standard protocols use Methanol (MeOH) as a diluent.

  • The Mechanism: this compound is electron-deficient. In MeOH, it rapidly forms a hemiacetal , which splits the HPLC peak or broadens it, leading to integration errors.

  • The Solution: Always use Acetonitrile (ACN) or Tetrahydrofuran (THF) for stock preparation.

Diagram 1: Degradation & Artifact Pathways

This diagram illustrates the chemical fate of the standard under improper storage or analysis conditions.

degradation_pathway Aldehyde Pyrido[2,3-b]pyrazine- 7-carboxaldehyde (Target Analyte) Acid Carboxylic Acid (Oxidation Impurity) Aldehyde->Acid Air/O2 (Auto-oxidation) Hemiacetal Methyl Hemiacetal (HPLC Artifact) Aldehyde->Hemiacetal MeOH Diluent Dimer Aldol Dimer (Storage Degradant) Aldehyde->Dimer Basic pH / Moisture

Caption: Figure 1. Chemical fate of the aldehyde standard. Red path indicates permanent degradation; Yellow path indicates reversible analytical artifacts.

Validated Experimental Protocols

Two methods are presented: Method A for routine purity assessment and Method B for trace impurity profiling (high sensitivity).

Method A: Direct RP-HPLC (Stability-Indicating)

Best for: Purity assay (>98%) and quantifying the carboxylic acid impurity.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Acetic Acid). Note: Acidic pH prevents tailing of the pyridine nitrogen.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Core excitation) and 330 nm (n→π* transition of aldehyde).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile . Do not use Methanol.

Validation Criteria (Acceptance Limits):

  • Resolution (Rs): > 2.0 between Aldehyde and Carboxylic Acid peaks.

  • Tailing Factor: < 1.5.

Method B: DNPH Derivatization (High Specificity)

Best for: Quantifying the aldehyde in complex biological matrices or crude reaction mixtures where UV interference is high.

  • Reagent: Prepare 2,4-Dinitrophenylhydrazine (DNPH) solution (saturated in 2N HCl).

  • Reaction: Mix 100 µL sample + 100 µL DNPH reagent. Incubate at 40°C for 30 mins.

  • Analysis: The resulting hydrazone shifts UV absorption to ~360-380 nm, moving it away from matrix interference.

Decision Framework: Choosing the Right Standard

Use this logic flow to determine the necessary grade of material for your specific development stage.

decision_tree Start Start: Select Application App1 Early Synthesis Screening Start->App1 App2 GMP Impurity Profiling Start->App2 App3 Biological Assay (IC50) Start->App3 Choice1 Reagent Grade (Check NMR for Acid%) App1->Choice1 Cost effective Choice2 Certified Reference Standard (CRM) App2->Choice2 Mandatory for Regs Choice3 Qualified Secondary Standard App3->Choice3 Requires known purity Choice1->Choice3 If results ambiguous

Caption: Figure 2. Selection guide for Pyrido[2,3-b]pyrazine standards based on development phase.

References
  • Hou, J., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing and biological activity. RSC Advances. Link

  • Vichem Chemie Research. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2024). Pyrido[2,3-b]pyrazine Reference Standards: Safety and Handling. Merck KGaA. Link

  • BenchChem. (2024). Pyrido[2,3-b]pyrazine-7-carboxylic acid: Impurity Profiling. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

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